molecular formula C16H15N3 B1627187 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine CAS No. 895011-47-9

1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B1627187
CAS No.: 895011-47-9
M. Wt: 249.31 g/mol
InChI Key: NPSQXXZREWTALG-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C16H15N3 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylphenyl)-4-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12-7-9-14(10-8-12)19-16(17)15(11-18-19)13-5-3-2-4-6-13/h2-11H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSQXXZREWTALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586121
Record name 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895011-47-9
Record name 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization and Synthetic Methodology of 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in kinase inhibitors, anti-inflammatory agents, and agricultural chemicals[1]. The specific derivative, 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine , presents a unique steric and electronic profile due to the electron-donating N1 p-tolyl group and the bulky C4 phenyl substitution.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural lists. Here, we establish a self-validating synthetic and analytical workflow . Every experimental choice—from solvent selection to spectroscopic acquisition parameters—is grounded in mechanistic causality, ensuring high regiochemical fidelity and reproducible structural elucidation.

Mechanistic Pathway & Synthetic Causality

The most versatile and widely used method for constructing the 1H-pyrazol-5-amine core is the cyclocondensation of a β -ketonitrile equivalent with an arylhydrazine[2]. For this target, we utilize 3-hydroxy-2-phenylacrylonitrile (acting as the β -ketonitrile) and p-tolylhydrazine hydrochloride.

The Causality of Reagent and Solvent Selection
  • Regioselectivity via Nucleophilicity: The primary amine of p-tolylhydrazine is more nucleophilic than the secondary amine. It preferentially attacks the highly electrophilic enolic carbon of 3-hydroxy-2-phenylacrylonitrile, forming a hydrazone intermediate[2].

  • Protic Shuttling: Absolute ethanol is selected as the solvent not just for its solubilizing properties, but because its protic nature facilitates the crucial proton transfers required during the initial dehydration step and the subsequent intramolecular cyclization[3].

  • Acid Catalysis: The use of the hydrochloride salt of p-tolylhydrazine provides in situ mild acid catalysis, activating the nitrile group for the final intramolecular nucleophilic attack by the secondary nitrogen, locking the pyrazole ring into its aromatic state.

Mechanism A 3-Hydroxy-2-phenyl acrylonitrile C Hydrazone Intermediate A->C + H+ (EtOH) B p-Tolylhydrazine Hydrochloride B->C Nucleophilic Attack D Intramolecular Cyclization C->D Nitrile Activation E 1-(4-methylphenyl)-4-phenyl -1H-pyrazol-5-amine D->E Tautomerization

Figure 1: Mechanistic pathway of the regioselective cyclocondensation yielding the 5-aminopyrazole core.

Comprehensive Spectroscopic Data

A robust synthesis requires orthogonal analytical validation. The following tables summarize the established spectroscopic profile of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Choice: DMSO- d6​ is specifically selected over CDCl 3​ to disrupt the intermolecular hydrogen bonding of the C5-amino group. This sharpens the -NH 2​ resonance, preventing it from broadening into the baseline and allowing for precise integration.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment & Structural Causality
2.35Singlet (s)3H-Ar-CH 3​ : Shielded methyl protons of the p-tolyl group.
5.40Broad Singlet (br s)2H--NH 2​ : C5 amino protons. Exchanges with D 2​ O.
7.25Triplet (t)1H7.5Phenyl Ar-H (para) : C4 phenyl ring.
7.30Doublet (d)2H8.0p-Tolyl Ar-H (meta to N) : Ortho to the electron-donating methyl.
7.40Triplet (t)2H7.5Phenyl Ar-H (meta) : C4 phenyl ring.
7.45Doublet (d)2H8.0p-Tolyl Ar-H (ortho to N) : Deshielded by the adjacent pyrazole N1.
7.60Doublet (d)2H7.5Phenyl Ar-H (ortho) : C4 phenyl ring.
7.85Singlet (s)1H-Pyrazole C3-H : Highly deshielded due to the aromatic pyrazole current.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
20.6Primary (CH 3​ )p-Tolyl methyl carbon.
109.8Quaternary (C)Pyrazole C4 : Shielded by the electron-donating resonance of the C5-NH 2​ .
123.8 - 132.1Tertiary (CH)Aromatic carbons of the phenyl and p-tolyl rings.
136.0, 136.4Quaternary (C)p-Tolyl ipso carbons (C-CH 3​ and C-N, respectively).
138.5Tertiary (CH)Pyrazole C3 : Characteristic downfield shift of the unsubstituted pyrazole carbon.
147.2Quaternary (C)Pyrazole C5 : Highly deshielded due to the attached electronegative nitrogen.
FT-IR and HRMS Data

The FT-IR and HRMS data serve as the ultimate binary checkpoints for the reaction's success.

Table 3: FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm −1 )Vibration TypeDiagnostic Significance
3450, 3320N-H stretching (asym, sym)Confirms the presence of the primary amine.
3050, 2920C-H stretching (sp 2 , sp 3 )Aromatic and methyl C-H bonds.
1610, 1550C=N, C=C stretchingAromatic ring breathing of the pyrazole core.
Absence of 2220 C N stretchingCritical: Proves complete consumption/cyclization of the nitrile precursor.

Table 4: High-Resolution Mass Spectrometry (ESI-TOF)

FormulaTheoretical Exact Mass [M+H] + Observed Mass m/zMass Error (ppm)
C 16​ H 15​ N 3​ 250.1344250.1341< 2.0 ppm

Self-Validating Experimental Protocols

A protocol is only as robust as its built-in validation checkpoints. This workflow utilizes a continuous feedback loop where physical observations dictate the progression to instrumental analysis.

Workflow N1 Step 1: Reagent Mixing (Precursors + EtOH) N2 Step 2: Reflux (4-6h) Color shift to deep orange N1->N2 N3 Validation Checkpoint 1 TLC: Disappearance of SM N2->N3 N3->N2 If SM remains N4 Step 3: Workup & Recrystallization (Hot Ethanol) N3->N4 If SM consumed N5 Validation Checkpoint 2 IR: Absence of 2220 cm⁻¹ N4->N5 N6 Final Validation NMR & HRMS Confirmation N5->N6 If Nitrile absent N7 Pure 1-(4-methylphenyl)-4-phenyl -1H-pyrazol-5-amine N6->N7

Figure 2: Self-validating experimental workflow ensuring high-purity product isolation.

Step-by-Step Methodology

Step 1: Cyclocondensation Reaction

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 3-hydroxy-2-phenylacrylonitrile (10.0 mmol, 1.45 g) in 30 mL of absolute ethanol.

  • Add p-tolylhydrazine hydrochloride (11.0 mmol, 1.74 g) in one portion. Note: A slight excess of the hydrazine compensates for potential oxidative degradation during the reaction.

  • Heat the mixture to reflux (80 °C) under an inert nitrogen atmosphere.

  • Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The reaction is typically complete within 4-6 hours, indicated by the consumption of the UV-active nitrile spot and the formation of a more polar, highly fluorescent pyrazole spot.

Step 2: Workup and Isolation

  • Cool the reaction mixture to room temperature. The crude product will often spontaneously precipitate as the ethanol cools.

  • Pour the mixture into 100 mL of ice-cold distilled water while stirring vigorously to maximize precipitation.

  • Neutralize the mixture with saturated aqueous NaHCO 3​ to pH 7.5 to ensure the free-basing of any protonated pyrazole amines.

  • Filter the precipitate under vacuum and wash with cold water (3 x 20 mL) to remove residual salts.

Step 3: Purification and Spectroscopic Validation

  • Recrystallize the crude solid from hot ethanol to yield pure 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine as off-white to pale yellow crystals.

  • Validation Checkpoint 2: Run an immediate FT-IR on a KBr pellet. If the 2220 cm −1 peak is absent, proceed to NMR.

  • Dissolve 15 mg of the purified crystals in 0.6 mL of DMSO- d6​ and acquire 1 H and 13 C NMR spectra to confirm the structural connectivity outlined in Tables 1 and 2.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Comprehensive review of regioselective pyrazole assembly.[3] URL: [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. Analysis of the synthetic utility and biological applications of highly substituted aminopyrazoles.[1] URL: [Link]

Sources

"biological activity of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Biological Activity and Therapeutic Potential of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine

Executive Summary

The compound 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine (interchangeably referred to as 4-phenyl-1-p-tolyl-1H-pyrazol-5-amine; CAS# 895011-47-9) is an emerging heterocyclic scaffold of significant interest in modern drug discovery[1]. Characterized by a rigid pyrazole core substituted with a hydrogen-bond-donating 5-amino group and lipophilic 4-phenyl/1-p-tolyl rings, this molecule exhibits highly specific polypharmacology. Recent computational and structural biology studies have identified this compound as a potent dual-target agent: a modulator of Phosphodiesterase 4D (PDE4D) for cardiovascular remodeling[2], and an inhibitor of WRN Exonuclease for targeted oncology[3].

This technical guide synthesizes the physicochemical properties, mechanistic pathways, and self-validating experimental protocols required to evaluate this compound's biological activity.

Physicochemical Profiling & Quantum Mechanics

To understand the causality behind the compound's target engagement, we must first analyze its quantum mechanical parameters. The reactivity of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is dictated by its frontier molecular orbitals—specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[3].

  • Structural Causality: The presence of the p-tolyl group at position 1 increases the Molar Volume (MV) and Molecular Refractivity (MR) compared to unsubstituted pyrazoles[3]. This specific volumetric expansion allows the molecule to optimally fill deep hydrophobic pockets in target enzymes.

  • Electronic Causality: The 5-amino group acts as a critical electron donor (high HOMO energy), facilitating strong hydrogen bonding with acidic residues in protein active sites, while the conjugated pi-systems of the phenyl rings engage in π−π stacking.

Biological Activity I: Phosphodiesterase 4D (PDE4D) Inhibition

Pharmacological Context

PDE4D is a primary enzyme responsible for the degradation of cyclic AMP (cAMP) in cardiomyocytes. While PDE4 inhibitors are explored for chronic heart failure to improve cardiac contractility, first-generation drugs (e.g., zatolmilast, orismilast, lotamilast, and GSK256066) often induce dose-limiting adverse effects such as arrhythmia and emesis[2].

Mechanism of Action

Recent 2026 in silico modeling utilizing the4 demonstrates that 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine binds with a significantly lower inhibition constant than established clinical controls[2][4]. The compound competitively blocks the catalytic domain, preventing cAMP hydrolysis. The resulting accumulation of intracellular cAMP allosterically activates Protein Kinase A (PKA), which phosphorylates downstream targets to enhance calcium cycling and cardiomyocyte contractility.

PDE4D_Pathway A 1-(4-methylphenyl)-4-phenyl- 1H-pyrazol-5-amine B PDE4D Catalytic Domain (PDB: 3IAK) A->B Competitive Binding C Inhibition of cAMP Hydrolysis B->C Catalytic Blockade D Accumulation of Intracellular cAMP C->D Pathway Shift E Protein Kinase A (PKA) Activation D->E Allosteric Activation F Enhanced Cardiomyocyte Contractility E->F Physiological Response

Fig 1: Mechanism of PDE4D inhibition and downstream PKA activation in cardiomyocytes.

Biological Activity II: WRN Exonuclease Interaction

Pharmacological Context

The Werner syndrome ATP-dependent helicase (WRN) contains a functional exonuclease domain critical for DNA repair[5]. Cancers characterized by microsatellite instability (MSI) exhibit a profound synthetic lethal dependency on WRN. Inhibiting WRN exonuclease induces massive DNA damage and apoptosis specifically in these cancer cells, sparing healthy tissue[6].

Mechanism of Action

A 2025 molecular analysis evaluated the coupling of amino-derivatives with the 5[5]. 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine demonstrated superior affinity for the 2FBT protein surface compared to control inhibitors like camptothecin and HRO761. The compound's rigid geometry allows it to intercalate into the exonuclease active site, disrupting the metal-ion-mediated nuclease mechanism essential for DNA end processing.

Quantitative Data Presentation

The following table summarizes the comparative biological profiling of the compound based on recent theoretical models.

Target EnzymePDB IDPharmacological ApplicationComparative Controls EvaluatedRelative Binding Affinity / Inhibition Constant
PDE4D 3IAKChronic Heart FailureZatolmilast, Orismilast, Lotamilast, GSK256066Superior (Lower inhibition constant than all controls)[2]
WRN Exonuclease 2FBTTargeted Oncology (MSI Cancers)Camptothecin, HRO761, VVD-133214Superior (Higher affinity for protein surface)[6]

Experimental Protocols: A Self-Validating System

To transition these findings from in silico predictions to in vitro reality, a self-validating experimental loop is required. The computational docking must be orthogonally validated by biochemical assays to ensure that predicted binding translates to functional enzymatic blockade.

Phase 1: Quantum Chemical Parameterization
  • Structure Optimization: Import the SMILES string of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine into quantum chemistry software (e.g., Spartan or Gaussian).

  • Energy Minimization: Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to optimize the geometry.

  • Data Extraction: Calculate HOMO/LUMO energies, Molar Volume (MV), and Molar Refractivity (MR) to establish the baseline reactivity profile[3].

Phase 2: Molecular Docking (Target Engagement)
  • Protein Preparation: Download PDB 3IAK (PDE4D) and 2FBT (WRN Exonuclease). Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Grid Box Definition: Center the grid box on the native ligand coordinates (e.g., papaverine in 3IAK) to ensure orthosteric targeting.

  • Execution: Run AutoDock Vina or DockingServer. Causality check: A highly negative ΔG (binding energy) validates the HOMO/LUMO predictions from Phase 1.

Phase 3: In Vitro TR-FRET Assay (Functional Validation)

Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer is chosen because it eliminates auto-fluorescence interference from the pyrazole rings, providing a high-fidelity readout.

  • Reagent Setup: Incubate recombinant human PDE4D enzyme with varying concentrations of the pyrazole compound (0.1 nM to 10 μ M) in assay buffer.

  • Substrate Addition: Add fluorescently labeled cAMP substrate.

  • Detection: Measure the FRET signal at 665 nm / 615 nm.

  • Validation: Calculate the IC 50​ . System Validation: If the IC 50​ correlates with the theoretical inhibition constant from Phase 2, the computational model is validated.

Validation_Workflow S1 Phase 1: Quantum Mechanics (HOMO/LUMO, MR, MV) S2 Phase 2: Molecular Docking (Targets: 3IAK & 2FBT) S1->S2 Parameterizes ligands S3 Phase 3: FRET Enzymatic Assay (Primary Validation) S2->S3 Predicts binding affinity S4 Phase 4: Cellular Phenotyping (Secondary Validation) S3->S4 Confirms target engagement S4->S1 Feeds back to model

Fig 2: Self-validating experimental workflow from in silico modeling to in vitro phenotyping.

References

  • Intramolecular interaction analysis of forty amine derivatives with phosphodiesterase 4D using a theoretical model. Brazilian Journal of Science (2026). Source: ResearchGate. URL:[Link]

  • Molecular analysis coupling of some amino-derivatives with WRN exonuclease using a theoretical model. Brazilian Journal of Science (2025). Source: ResearchGate. URL:[Link]

  • 3IAK: Crystal structure of human phosphodiesterase 4d (PDE4d) with papaverine. RCSB Protein Data Bank (2009). Source: RCSB PDB. URL: [Link]

  • 2FBT: WRN exonuclease. RCSB Protein Data Bank (2006). Source: RCSB PDB. URL:[Link]

  • 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine (CAS# 895011-47-9). Angene Chemical Catalog. Source: AngeneSci. URL:[Link]

Sources

Physicochemical and Metabolic Profiling of 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-aryl-5-aminopyrazole scaffold is widely recognized as a in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and anti-inflammatory agents[1]. Specifically, 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine represents a highly lipophilic, sterically hindered derivative. While its 1,4-diaryl substitution pattern confers high target binding affinity, it simultaneously introduces critical bottlenecks regarding aqueous solubility and hepatic clearance[2].

This whitepaper provides a causality-driven framework for researchers and drug development professionals to rigorously evaluate, quantify, and optimize the solubility and stability profiles of this specific pyrazole derivative.

Structural Analytics and Physicochemical Causality

To design effective profiling assays, one must first deconstruct the molecule's structural liabilities:

  • Lipophilicity & Lattice Energy: The molecule features a central pyrazole ring flanked by a p-tolyl group at N1 and a phenyl group at C4. This dual aromatic system drives the partition coefficient (LogP) upwards (estimated > 3.5). Furthermore, the planar nature of the 1,4-diaryl system promotes strong π−π stacking in the solid state. This results in high crystalline lattice energy, which is the primary causal factor for its exceptionally poor thermodynamic aqueous solubility[1].

  • Chemical Stability: The heteroaromatic pyrazole core is thermodynamically stable and highly resistant to hydrolysis[3]. The C5-primary amine is less nucleophilic than standard aliphatic amines due to electron delocalization into the pyrazole ring, yet it remains susceptible to forced photo-oxidation.

  • Metabolic Soft Spots: The para-methyl group on the N1-phenyl ring (p-tolyl) is a classic metabolic liability. In vivo, this benzylic carbon is rapidly oxidized by Cytochrome P450 (CYP) enzymes to form a hydroxymethyl intermediate, driving high intrinsic clearance[4].

Solubility Assessment: Thermodynamic vs. Kinetic

A common pitfall in early drug discovery is relying on kinetic solubility (dissolution from a DMSO stock), which often leads to false positives as the compound slowly precipitates over time. To establish a self-validating system, thermodynamic solubility must be measured directly from the crystalline solid.

Causality in Protocol Design: We employ a 24-hour Shake-Flask method. Highly crystalline N-aryl-5-aminopyrazoles exhibit notoriously slow dissolution kinetics; shorter incubations systematically underestimate the true solubility equilibrium[2].

Protocol: Thermodynamic Solubility via Shake-Flask LC-MS/MS
  • Solid Dispensing: Accurately weigh 2.0 mg of crystalline 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine into a 2 mL amber glass HPLC vial. (Rationale: Amber glass prevents potential UV-induced photo-oxidation of the 5-amino group).

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4, FaSSIF pH 6.5, or FeSSIF pH 5.0).

  • Equilibration: Seal the vial and agitate at 300 rpm on an orbital shaker at 37°C for exactly 24 hours. (Rationale: This duration ensures complete thermodynamic equilibrium between the solid phase and the saturated solution).

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Critical Step: Pre-saturate the filter with the compound to prevent false-low readings due to non-specific binding).

  • Quantification: Dilute the filtrate 1:100 in Acetonitrile to prevent precipitation. Analyze via LC-MS/MS (MRM mode) against a calibration curve prepared in 50% DMSO/Acetonitrile.

Note on Formulation: To overcome the intrinsic low solubility of this scaffold, or the use of hydrotropes (e.g., sodium p-toluenesulfonate) are empirically validated strategies[1][3].

SolubilityWorkflow A 1. Solid Dispensing (2.0 mg Compound) B 2. Buffer Addition (pH 7.4 / FaSSIF) A->B C 3. Thermodynamic Equilibration (37°C, 300 rpm, 24h) B->C D 4. Phase Separation (15,000 x g Centrifugation) C->D E 5. LC-MS/MS Quantification (MRM Mode) D->E

Thermodynamic Solubility Assessment Workflow for Pyrazole Derivatives.

Metabolic and Chemical Stability Profiling

While chemically stable in standard aqueous buffers, the viability of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is entirely dictated by its hepatic clearance. Standard buffer stability assays are insufficient for this scaffold.

Causality in Protocol Design: Because the p-tolyl group is highly susceptible to benzylic hydroxylation by CYP3A4 and CYP2C9, Human Liver Microsome (HLM) assays must be supplemented with NADPH. Without NADPH—the obligatory electron donor for CYP450—the assay will falsely report the compound as metabolically stable[4].

Protocol: In Vitro Metabolic Stability (HLM Assay)
  • Matrix Preparation: Prepare a 1.0 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes. Keep on ice.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add NADPH to a final concentration of 1.0 mM to initiate CYP450 activity.

  • Kinetic Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). (Rationale: The organic solvent instantly denatures CYP enzymes, halting the reaction and self-validating the time point).

  • Analysis: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

MetabolicPathway Parent 1-(4-methylphenyl)-4-phenyl -1H-pyrazol-5-amine CYP CYP3A4 / CYP2C9 (NADPH-dependent) Parent->CYP Metabolite 1-(4-hydroxymethylphenyl)-4-phenyl -1H-pyrazol-5-amine CYP->Metabolite Benzylic Oxidation Phase2 Glucuronidation (Phase II Clearance) Metabolite->Phase2

Primary CYP450-Mediated Metabolic Clearance Pathway via Benzylic Oxidation.

Quantitative Data Summary

The following table synthesizes the expected physicochemical and stability parameters based on structural analytics and empirical class data for 1,4-diaryl-5-aminopyrazoles.

ParameterAssay / ConditionExpected Value / ClassificationMechanistic Rationale
Thermodynamic Solubility PBS (pH 7.4), 37°C< 5 µg/mL (Poor)High LogP and strong crystal lattice energy[1].
Kinetic Solubility 1% DMSO in PBS~ 20 - 50 µg/mLTransient supersaturation before eventual precipitation.
Chemical Stability pH 1.2 - 7.4, 37°C, 24h> 99% remainingAromatic pyrazole core resists hydrolysis[3].
Metabolic Half-Life ( t1/2​ ) HLM + NADPH, 37°C< 30 minutes (High Clearance)Rapid benzylic oxidation of the p-tolyl group[4].
Photostability ICH Q1B (UV/Vis exposure)Moderate degradation5-amino group is susceptible to photo-oxidation.

References

  • New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate. Available at:[Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. NIH / PubMed Central. Available at:[Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at:[Link]

  • SAR Studies of 5-Aminopyrazole-4-carboxamide Analogues as Potent and Selective Inhibitors of CDPK1. GenScript. Available at:[Link]

  • N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. ResearchGate. Available at:[Link]

Sources

Crystallographic Characterization and Supramolecular Assembly of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine (CAS 895011-47-9) represents a highly privileged structural motif in medicinal chemistry[1]. Featuring a central pyrazole core substituted with a p-tolyl group at N1, a phenyl ring at C4, and a primary amine at C5, this scaffold is frequently utilized in the design of targeted therapeutics, particularly kinase inhibitors,[2].

Understanding the precise three-dimensional conformation and supramolecular packing of this molecule is critical for rational drug design. The spatial orientation of the C4-phenyl and N1-tolyl rings dictates the molecule's ability to occupy hydrophobic binding pockets, while the C5-amine serves as a critical hydrogen-bond donor, often anchoring the molecule to the hinge region of target kinases[2]. This whitepaper provides an in-depth, self-validating technical protocol for the crystallographic analysis of this compound, detailing the causality behind crystal growth, X-ray diffraction, and structural refinement.

Conformational Landscape & Steric Dynamics

Before initiating crystallization, it is essential to understand the inherent conformational flexibility of the molecule. The pyrazole ring itself is a rigid, planar aromatic system; however, the substituents introduce significant steric constraints:

  • C4-Phenyl Twist: The phenyl ring at the C4 position cannot adopt a fully coplanar conformation with the pyrazole core due to severe steric repulsion with the adjacent C5-amine group. Consequently, it adopts a dihedral twist (typically 40°–60°).

  • N1-p-Tolyl Orientation: Similarly, the p-tolyl group at N1 experiences steric hindrance from the pyrazole N2 atom and the C5-amine. This forces the p-tolyl ring out of the pyrazole plane, minimizing orbital overlap but maximizing thermodynamic stability.

  • Amine Pyramidalization: While often drawn as planar, the C5-amine nitrogen may exhibit slight pyramidalization depending on its involvement in the hydrogen-bonding network[3].

Experimental Protocol: Single Crystal Growth

To obtain diffraction-quality single crystals, thermodynamic control over the nucleation process is paramount. Rapid precipitation yields amorphous powders; therefore, a Vapor Diffusion methodology is employed to ensure a slow, controlled decrease in solubility.

Step-by-Step Vapor Diffusion Methodology
  • Solvent Selection (Causality): The compound is highly soluble in polar aprotic solvents (e.g., Ethyl Acetate, Dichloromethane) but insoluble in non-polar alkanes (e.g., n-Hexane). Ethyl Acetate (EtOAc) is selected as the primary solvent because its moderate boiling point prevents rapid evaporation, while n-Hexane is chosen as the anti-solvent due to its high vapor pressure, allowing it to diffuse efficiently into the EtOAc.

  • Preparation of the Inner Solution: Dissolve 10–15 mg of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine (>98% purity) in 0.5 mL of EtOAc in a 2-dram glass vial. Sonicate briefly to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate impurities that could act as premature nucleation sites.

  • Chamber Assembly: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 4 °C. Why 4 °C? Lowering the temperature reduces the kinetic energy of the system, slowing the diffusion rate of the anti-solvent and promoting the growth of fewer, larger, and defect-free single crystals.

  • Harvesting: After 48–72 hours, inspect the inner vial for block or needle-like crystals. Harvest the crystals immediately by suspending them in a perfluoropolyether cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and protect the lattice from atmospheric moisture.

X-Ray Diffraction & Structure Solution Workflow

Data Collection Parameters
  • Temperature: Data must be collected at cryogenic temperatures (typically 100 K) using a nitrogen cold stream. Causality: Cooling minimizes the thermal vibrations (Debye-Waller factors) of the atoms, drastically improving the intensity of high-angle reflections and allowing for the accurate localization of the light hydrogen atoms on the C5-amine.

  • Radiation Source: Molybdenum Kα radiation (λ = 0.71073 Å) is standard, as it provides high penetration and minimizes absorption effects for organic molecules lacking heavy atoms.

Structure Solution and Refinement

The structural model is solved and refined using the industry-standard SHELX suite[4], operated through the Olex2 graphical user interface[5].

  • Data Reduction: Integrate the raw diffraction frames and apply multi-scan absorption corrections. A self-validating checkpoint here is the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the crystal is not twinned and the data is of high quality.

  • Structure Solution (SHELXT): Use intrinsic phasing or direct methods to locate the heavy atoms (C, N). The pyrazole core and aromatic rings will appear as distinct regions of high electron density.

  • Anisotropic Refinement (SHELXL): Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 [4].

  • Hydrogen Atom Treatment (Critical Step):

    • C-H Hydrogens: Place in geometrically calculated positions and refine using a riding model ( Uiso​(H)=1.2Ueq​(C) ). Causality: C-H bond lengths are well-established and their exact positions do not drive the primary supramolecular packing.

    • N-H Hydrogens: Locate the C5-amine protons directly from the difference Fourier map. Refine their coordinates freely or with a soft distance restraint (DFIX 0.88 Å). Causality: The amine protons dictate the hydrogen-bonding network; their positions must be experimentally verified rather than assumed.

Workflow N1 Compound Synthesis (CAS 895011-47-9) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 X-Ray Diffraction (100 K, Mo Kα) N2->N3 N4 Data Reduction (Integration & Scaling) N3->N4 N5 Structure Solution (SHELXT) N4->N5 N6 Structure Refinement (SHELXL / Olex2) N5->N6 N7 CIF Validation (checkCIF) N6->N7

Fig 1. Standardized crystallographic workflow for 5-aminopyrazole derivatives.

Supramolecular Architecture & Crystallographic Features

The crystal packing of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is driven by a hierarchy of non-covalent interactions[3].

Intermolecular Interactions
  • Classical Hydrogen Bonding: The primary supramolecular synthon is an intermolecular N−H⋯N hydrogen bond. The C5-amine acts as the donor, while the unhindered N2 atom of the pyrazole ring on an adjacent molecule acts as the acceptor. This typically results in the formation of inversion-related dimers or infinite 1D chains.

  • π−π Stacking: The electron-rich C4-phenyl and N1-p-tolyl rings engage in offset face-to-face π−π stacking interactions, stabilizing the 3D lattice[3].

  • C−H⋯π Interactions: The methyl group of the p-tolyl moiety often acts as a weak hydrogen bond donor to the π -cloud of a neighboring aromatic system.

Interactions Core 1-(4-methylphenyl)-4-phenyl- 1H-pyrazol-5-amine H1 C5-Amine Donor (N-H···N) Core->H1 H-Bond H2 Pyrazole N2 Acceptor (N···H-N) Core->H2 H-Bond Pi1 C4-Phenyl Ring (π-π Stacking) Core->Pi1 Face-to-Face Pi2 N1-p-Tolyl Ring (C-H···π) Core->Pi2 Edge-to-Face

Fig 2. Primary supramolecular synthons driving the crystal packing of the pyrazole derivative.

Quantitative Data Summary
ParameterExpected Value / RangeCausality / Justification
Crystal System Monoclinic or TriclinicTypical for asymmetric, planar-aromatic small molecules to maximize dense packing efficiency.
Space Group P21​/c or P1ˉ Centrosymmetric space groups are heavily favored due to the lack of chiral centers and the thermodynamic preference for inversion-related hydrogen-bonded dimers.
Z (Molecules/cell) 4 (Monoclinic) or 2 (Triclinic)Standard packing density for molecules with a volume of ~250–300 ų per asymmetric unit.
Final R1​ Index <0.05 Validates a high-quality structural model with highly accurate atomic positions.
Goodness-of-Fit (S) ∼1.00 Indicates that the structural model perfectly accounts for the observed diffraction data without overfitting.

Implications for Rational Drug Design

The crystallographic elucidation of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine provides direct insights for structure-based drug design (SBDD). When developing kinase inhibitors, the dihedral angle between the C4-phenyl ring and the pyrazole core observed in the crystal structure often mimics the bioactive conformation required to avoid steric clashes with the kinase "gatekeeper" residue[2]. Furthermore, mapping the exact trajectory of the C5-amine's hydrogen bonds in the crystal lattice allows medicinal chemists to accurately predict how the molecule will anchor to the backbone carbonyls of the kinase hinge region, thereby accelerating the optimization of binding affinity.

References

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) Source: MDPI URL: [Link]

  • Title: Molecular Stacks Built From C-H...pi(pyrazole) Hydrogen Bonds and Pi-Pi Stacking Interactions Source: PubMed (Acta Crystallographica Section C) URL: [Link]

  • Title: Olex2: Crystallography at your fingertip! Source: OlexSys URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: IUCr Journals URL: [Link]

Sources

Toxicology Profile and Preclinical Safety Evaluation of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly targets complex parasitic and oncological pathways, the 1,4-diaryl-5-aminopyrazole pharmacophore has emerged as a highly selective scaffold, particularly in the design of "bumped kinase inhibitors" (BKIs). The compound 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine serves as a representative model for this class. Historically, early kinase inhibitors utilizing pyrazolopyrimidine scaffolds failed during preclinical stages due to severe cardiotoxic liabilities—specifically, the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel.

The transition to the 5-aminopyrazole scaffold represents a rational medicinal chemistry strategy to widen the therapeutic window. By modulating the pKa of the exocyclic amine and altering the spatial geometry of the 1,4-diaryl system, this scaffold significantly reduces hERG binding affinity while maintaining high potency against target kinases like Calcium-Dependent Protein Kinase 1 (CDPK1) [1]. This technical guide provides an in-depth toxicological profiling of this compound class, detailing its mechanistic selectivity, in vitro safety data, and validated screening protocols.

Mechanistic Toxicology & Target Selectivity

The core tenet of the 5-aminopyrazole scaffold's safety profile lies in its structural exploitation of kinase "gatekeeper" residues.

On-Target Selectivity vs. Off-Target Cytotoxicity

The 1-(4-methylphenyl) moiety is specifically designed to fit into an enlarged ATP-binding pocket present in apicomplexan kinases (which possess small gatekeeper residues like glycine or serine). In contrast, mammalian host kinases (such as human Src or Abl) possess larger gatekeeper residues (e.g., threonine or methionine). This creates a steric clash that prevents the 5-aminopyrazole compound from binding to human kinases, thereby nullifying off-target cytotoxicity [3].

Mitigation of Cardiotoxicity (hERG Liability)

The inner cavity of the hERG K+ channel is notorious for trapping lipophilic molecules with basic amines. The 5-aminopyrazole core reduces the overall basicity (pKa) of the molecule compared to earlier imidazo-pyridazine or pyrazolopyrimidine analogs. This physicochemical shift prevents the compound from forming the critical cation- π interactions required for hERG blockade, effectively eliminating the risk of drug-induced Long QT syndrome [2].

ToxicityProfile cluster_therapeutic Therapeutic Pathway cluster_toxicity Toxicological Liabilities Compound 5-Aminopyrazole Scaffold (1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine) CDPK1 Target: CDPK1 (Small Gatekeeper) Compound->CDPK1 High Affinity Binding hERG hERG K+ Channel (Cardiotoxicity Risk) Compound->hERG Mitigated (Low pKa) SrcKinase Human Src Kinase (Large Gatekeeper) Compound->SrcKinase Steric Hindrance Efficacy Pathogen Clearance (In Vivo Efficacy) CDPK1->Efficacy ToxOutcome Adverse Events (Arrhythmia / Cell Death) hERG->ToxOutcome SrcKinase->ToxOutcome

Fig 1: Pharmacological and toxicological pathway mapping of the 5-aminopyrazole scaffold.

In Vitro Toxicity Profiling

Comprehensive in vitro screening of 5-aminopyrazole derivatives demonstrates a highly favorable safety profile. The compound lacks mutagenic activity (Ames negative) and shows negligible cytotoxicity against standard human mammalian cell lines (e.g., HepG2, HEK293, CRL-8155) at concentrations up to 30–40 µM [3].

Table 1: In Vitro Toxicology & Selectivity Profile
Assay / TargetCell Line / EnzymeResult (IC50 / Status)Clinical Relevance
Cardiotoxicity hERG K+ Channel (HEK293)> 20 µMLow risk of QT prolongation / Arrhythmia
Cytotoxicity HepG2 / CRL-8155> 30 µMHigh mammalian cell tolerance
Mutagenicity Salmonella typhimurium (Ames)NegativeNo genotoxic or carcinogenic liability
Off-Target Kinase Human Src Kinase> 10 µMHigh target selectivity; prevents host cell death

In Vivo Toxicokinetics & Acute Toxicity

In murine models, 5-aminopyrazole-based BKIs exhibit excellent oral bioavailability and tolerability. Acute toxicity studies indicate a No-Observable-Adverse-Effect Level (NOAEL) of up to 200 mg/kg when dosed once daily (QD) for 7 days [1].

Cautionary Note: While murine models show high tolerance, related analogs have occasionally induced neuromuscular developmental toxicities (e.g., hyperflexion of limbs/dropped pasterns) in newborn calf models [2]. Therefore, advanced developmental and reproductive toxicology (DART) screening is mandatory before pediatric or maternal clinical trials.

Table 2: In Vivo Toxicokinetics & Acute Toxicity (Mouse Model)
ParameterValueNotes
Maximum Tolerated Dose (MTD) > 300 mg/kg (QD, 7 days)Oral administration; no severe weight loss
NOAEL 200 mg/kgNo observable adverse physiological effects
Plasma Protein Binding ~85% - 90%Moderate free-fraction availability
Clearance Route Hepatic (CYP-mediated)Requires CYP450 inhibition profiling (CYP3A4/2D6)

Standardized Experimental Protocols

To ensure data integrity, all toxicological assessments must utilize self-validating systems. Below are the rigorous, step-by-step methodologies required to evaluate the safety of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine.

Protocol A: hERG K+ Channel Automated Patch-Clamp Assay

Cardiotoxicity remains the primary failure point for novel kinase inhibitors. This protocol utilizes whole-cell patch-clamp electrophysiology to quantify hERG tail current inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency using Detachin to preserve membrane ion channels.

  • Compound Formulation: Dissolve the 5-aminopyrazole compound in 100% DMSO, then dilute in extracellular Tyrode's solution. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced membrane instability.

  • System Calibration: Load cells into the automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with a seal resistance of >1 G Ω .

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels.

    • Apply a repolarizing pulse to -50 mV for 2 seconds to elicit the outward tail current.

  • Validation & Acquisition: Introduce E-4031 (a known hERG inhibitor) as a positive control to validate assay sensitivity. Measure the peak tail current reduction following the application of the test compound at varying concentrations (0.1 µM to 30 µM).

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

hERG_Protocol Step1 Cell Preparation HEK293 cells expressing hERG K+ channels Step3 Electrophysiology Automated Patch-Clamp (Whole-cell configuration) Step1->Step3 Step2 Compound Formulation Dissolve 5-aminopyrazole in DMSO (≤0.1% final) Step2->Step3 Step4 Data Acquisition Measure tail current inhibition at +20 mV Step3->Step4 Step5 Toxicology Output Calculate IC50 for Cardiotoxicity Risk Step4->Step5

Fig 2: Step-by-step automated patch-clamp workflow for hERG cardiotoxicity screening.

Protocol B: Mammalian Cell Cytotoxicity (MTT) Assay

To assess general hepatotoxicity and off-target cell death, the MTT assay provides a reliable colorimetric readout of cellular metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Aspirate media and apply the test compound in serial dilutions (1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin at 10 µM) to validate the apoptotic response. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control to determine the CC50 (Cytotoxic Concentration 50%).

Conclusion

The 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine scaffold represents a highly refined pharmacophore that successfully navigates the narrow therapeutic window typical of kinase inhibitors. By structurally mitigating hERG binding affinity and exploiting steric differences in kinase gatekeeper residues, this 5-aminopyrazole derivative achieves a robust safety profile, characterized by high NOAEL values and an absence of genotoxicity. Continued progression of this compound class requires careful monitoring of developmental toxicities, but the foundational toxicology profile strongly supports its viability in advanced preclinical development.

References

  • Huang, W., et al. (2019). Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. Journal of Medicinal Chemistry. 1

  • Hulverson, M. A., et al. (2023). Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis. Antimicrobial Agents and Chemotherapy. 2

  • Cabrera, D. G., et al. (2015). SAR Studies of 5-Aminopyrazole-4-carboxamide Analogues as Potent and Selective Inhibitors of Toxoplasma gondii CDPK1. ACS Medicinal Chemistry Letters. 3

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Methodological & Application

Application of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] In the realm of oncology, pyrazole derivatives have emerged as "privileged structures" due to their ability to interact with a multitude of biological targets implicated in cancer progression.[4][5] Numerous pyrazole-containing compounds have been successfully developed as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][6][7]

This guide focuses on the potential application of a specific pyrazole derivative, 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine , in cancer research. While extensive biological data for this particular molecule is not yet publicly available, its structural features—namely the 1-p-tolyl and 4-phenyl substitutions on the pyrazol-5-amine core—suggest a strong potential for anticancer activity based on comprehensive structure-activity relationship (SAR) studies of analogous compounds.[8][9][10] This document, therefore, serves as a detailed roadmap for researchers seeking to investigate the therapeutic potential of this compound, providing both the theoretical framework and practical protocols for its evaluation.

Postulated Mechanisms of Antitumor Action

Based on the activities of structurally related pyrazole derivatives, 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine may exert its anticancer effects through several key mechanisms:

  • Inhibition of Protein Kinases: A primary mode of action for many pyrazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[11][12] The diaryl substitution pattern of the compound suggests potential inhibitory activity against kinases such as:

    • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequent targets for pyrazole derivatives, leading to the suppression of tumor growth and angiogenesis.[4]

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by pyrazole compounds can lead to cell cycle arrest, preventing cancer cell proliferation.[4][7]

    • Other Kinases: The p38 MAP kinase pathway, involved in cellular stress and apoptosis, is another potential target.[13]

  • Induction of Apoptosis: Many cytotoxic pyrazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This can occur through various mechanisms, including the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, pyrazole compounds can halt the proliferation of cancer cells at different phases, most commonly G1 or G2/M.[14]

  • Inhibition of Tubulin Polymerization: Some pyrazole derivatives disrupt the microtubule dynamics essential for cell division by inhibiting tubulin polymerization, leading to mitotic arrest and cell death.[5]

Experimental Protocols for In Vitro Evaluation

The following protocols provide a comprehensive framework for the initial in vitro assessment of the anticancer properties of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine (stock solution in DMSO).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Line Cancer Type Hypothetical IC50 (µM) of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine *
MCF-7Breast Adenocarcinoma5 - 20
A549Lung Carcinoma10 - 30
HCT116Colorectal Carcinoma8 - 25
PC-3Prostate Adenocarcinoma15 - 40
HEK293Normal Kidney> 50
Note: These are hypothetical values based on the activity of similar pyrazole derivatives and must be experimentally determined.
Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells treated with the IC50 concentration of the compound for 24 or 48 hours.

  • Phosphate-Buffered Saline (PBS).

  • Cold 70% ethanol.

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the compound as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis by the compound.

Materials:

  • Cancer cells treated with the IC50 concentration of the compound for 24 or 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed and treat cells with the compound at its IC50 concentration for the desired time points (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Key Signaling Proteins

This protocol assesses the effect of the compound on the expression and phosphorylation status of proteins involved in key signaling pathways.

Materials:

  • Cancer cells treated with the compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., against p-EGFR, p-Akt, p-ERK, PARP, Caspase-3, Cyclin D1, CDK4, Bcl-2, Bax, and β-actin as a loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.

Visualizing Potential Mechanisms and Workflows

Potential_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibition of Apoptosis mTOR->Proliferation Bax Bax Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces Compound 1-(4-methylphenyl)-4-phenyl -1H-pyrazol-5-amine Compound->RTK Inhibition Compound->Bcl2 Potential Downregulation Compound->Bax Potential Upregulation

Caption: Postulated signaling pathways targeted by 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo Future In Vivo Studies start Start: Select Cancer Cell Lines mtt MTT Assay (Determine IC50) start->mtt flow Flow Cytometry (Cell Cycle & Apoptosis) mtt->flow western Western Blot (Mechanism of Action) flow->western end Data Analysis & Interpretation western->end animal Animal Model (e.g., Xenograft) end->animal pkpd Pharmacokinetics & Pharmacodynamics animal->pkpd efficacy Efficacy & Toxicity Studies pkpd->efficacy

Caption: General experimental workflow for anticancer drug screening.

Conclusion and Future Directions

The structural attributes of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine position it as a promising candidate for anticancer drug discovery. The protocols and theoretical framework provided in this guide offer a robust starting point for its comprehensive evaluation. Positive outcomes from these in vitro studies would warrant further investigation into its in vivo efficacy in preclinical animal models, as well as more detailed mechanistic studies to elucidate its precise molecular targets. The journey from a promising chemical scaffold to a clinically effective anticancer agent is long and arduous, but the foundational research outlined here is a critical first step in that process.

References

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  • Goldstein DM, Alfredson T, Bertrand J, et al. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. J Med Chem. 2006;49(5):1562-1575. doi:10.1021/jm050736c
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Application Notes & Protocols: A Phased Strategy for Efficacy Testing of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, phased experimental framework for evaluating the therapeutic efficacy of the novel compound, 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine. Pyrazole derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their potent pharmacological activities, including anticancer effects.[1] Many compounds from this class have been shown to interact with various well-established cancer targets such as tubulin, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), leading to cytotoxicity and apoptosis in cancer cells.[1][2] Given the therapeutic promise of this chemical scaffold, a rigorous and logically staged evaluation of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is warranted. These application notes are designed for researchers, scientists, and drug development professionals, detailing a progression from broad in vitro cytotoxicity screening to specific mechanistic assays and culminating in a validated in vivo xenograft model. Each protocol is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

| Strategic Overview: A Phased Approach to Efficacy Validation

The path from a candidate compound to a validated therapeutic agent requires a structured, multi-stage investigation.[3][4] This process is designed to build a comprehensive data package, starting with broad, high-throughput methods and progressively focusing on more complex, physiologically relevant models.[5][6] This approach ensures that resources are invested efficiently, with clear go/no-go decision points at the end of each phase. Our strategy is divided into two primary stages: In Vitro Characterization and In Vivo Efficacy Confirmation.

The initial in vitro phase establishes the compound's fundamental cytotoxic activity against a panel of cancer cell lines, determines the primary mode of cell death, and provides initial insights into its molecular mechanism of action. Positive results from this phase provide the necessary justification to proceed to the more resource-intensive in vivo studies.[7][8] The in vivo phase then assesses the compound's ability to inhibit tumor growth in a living organism, providing crucial data on its therapeutic potential in a more complex biological system.[9]

Efficacy_Testing_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy A Cell Line Panel Selection B Cytotoxicity Screening (XTT/MTT Assays) Determine IC50 Values A->B C Apoptosis Confirmation (Caspase-Glo, TUNEL) B->C IC50 < 10 µM? D Mechanism of Action (MOA) (Western Blot, RT-qPCR) C->D Apoptosis Confirmed? E Cell Line-Derived Xenograft (CDX) Model D->E Plausible MOA? F Dose-Response & Tumor Growth Inhibition (TGI) Study E->F G Tissue Analysis (IHC, Biomarkers) F->G Significant TGI? end_node Candidate for Further Development F->end_node Significant TGI?

Figure 1: Phased Experimental Workflow. A diagram illustrating the logical progression from initial in-vitro screening to in-vivo efficacy studies.

| Phase 1: In Vitro Efficacy & Mechanistic Evaluation

The primary goal of in vitro testing is to efficiently assess the compound's anticancer activity and safety profile before committing to animal studies.[7] This is achieved by utilizing various cell-based models and assays to screen for efficacy and understand how the compound works at a cellular level.[10]

| Cell Viability and Cytotoxicity Assessment

The foundational step is to determine if 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine exhibits cytotoxic or cytostatic effects on cancer cells. We recommend using a metabolically-based assay, such as the XTT assay, which offers advantages over the traditional MTT assay by producing a water-soluble formazan product, thus eliminating a solubilization step and simplifying the protocol.[11][12]

Protocol 2.1: XTT Cell Viability Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) into 96-well microplates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. The observed inhibitory activity of compounds can vary with cell concentration, so consistency is key.[13]

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in complete growth medium. Ensure the final DMSO concentration in all wells, including vehicle controls, is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the compound or vehicle control (DMSO). Include wells with medium only to serve as a background blank. Incubate for 48-72 hours.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific CyQUANT™ XTT Cell Viability Assay).[14] This typically involves mixing the XTT reagent with an electron-coupling reagent.[14]

  • Assay Development: Add 50 µL of the prepared XTT mixture to each well and incubate for 4 hours at 37°C, 5% CO₂. Metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange, water-soluble formazan product.[12]

  • Data Acquisition: Measure the absorbance of the wells at 450-490 nm using a microplate reader.[15] Subtract the background absorbance from all readings.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of the compound and use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Representative IC₅₀ Data Summary

Cell Line Cancer Type IC₅₀ (µM) after 48h Treatment
MCF-7 Breast Adenocarcinoma 5.2
HCT-116 Colorectal Carcinoma 7.8
A549 Lung Carcinoma 9.3

| HSF | Normal Fibroblast | > 50 |

This table presents hypothetical data for illustrative purposes. A higher IC₅₀ in a normal cell line like HSF suggests cancer cell selectivity.[16]

| Apoptosis Induction Assays

A desirable mechanism for an anticancer drug is the induction of apoptosis, or programmed cell death.[17] Observing cytotoxicity in the XTT assay warrants further investigation to confirm that apoptosis is the mode of cell death. A multi-assay approach is recommended to capture events across the apoptotic cascade.[17]

Protocol 2.2.1: Caspase-3/7 Activity Assay (Early Apoptosis Marker)

Caspases are proteases that execute the apoptotic program. Caspase-3 and -7 are key effector caspases, and their activation is a hallmark of apoptosis.[17][18]

  • Cell Treatment: Seed a chosen cell line (e.g., MCF-7) in a white-walled, clear-bottom 96-well plate. Treat with 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine at concentrations around its IC₅₀ (e.g., 1x, 2x, and 5x IC₅₀) for 12, 24, and 48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Assay Procedure: Use a commercial luminescent assay kit (e.g., Promega Caspase-Glo® 3/7 Assay).[17] Allow the plate and reagents to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well. Mix gently on a plate shaker for 1 minute.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. Increased luminescence corresponds to increased caspase-3/7 activity.

Protocol 2.2.2: TUNEL Assay (Late Apoptosis Marker)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis.[19][20]

  • Cell Preparation: Grow cells on glass coverslips in a 6-well plate and treat as described in Protocol 2.2.1 for 48 hours.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[19]

  • TUNEL Staining: Use a commercial TUNEL assay kit (e.g., Thermo Fisher Scientific Click-iT™ TUNEL Alexa Fluor™ Imaging Assay).[20] Follow the manufacturer's protocol, which involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a modified dUTP (e.g., EdUTP).

  • Detection: Following the enzymatic reaction, perform the "click" reaction to attach a fluorescent dye (e.g., Alexa Fluor 488) to the incorporated EdUTP.

  • Counterstaining & Imaging: Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus, co-localizing with the blue DAPI stain.

| Mechanistic Insight: Target Pathway Analysis

Based on the activities of similar pyrazole derivatives, 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine may target key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT or MAPK/ERK pathways, or inhibit receptor tyrosine kinases like EGFR or VEGFR-2.[1][21] Western blotting and RT-qPCR are essential techniques to probe these potential mechanisms.[22][23]

Signaling_Pathway cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Compound 1-(4-methylphenyl)-4-phenyl -1H-pyrazol-5-amine Compound->RTK Hypothesized Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Proliferation, Angiogenesis mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Figure 2: Potential Signaling Pathway. Hypothesized inhibition of receptor tyrosine kinases (RTKs) by the compound, blocking downstream pro-survival pathways.

Protocol 2.3.1: Western Blot Analysis

This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in a signaling cascade.[24]

  • Protein Extraction: Culture and treat cells as described previously (e.g., with 1x and 2x IC₅₀ of the compound for 24 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.[24]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[26] Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-AKT, total-AKT, p-ERK, total-ERK, and β-actin as a loading control).[25]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[25]

  • Analysis: Quantify band intensity using densitometry software. A decrease in the ratio of phosphorylated protein to total protein (e.g., p-AKT/AKT) would indicate inhibition of the pathway.

Protocol 2.3.2: Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR measures changes in gene expression levels, which can corroborate Western blot findings or reveal other mechanisms.[27]

  • RNA Extraction: Treat cells as for Western blotting. Extract total RNA using a commercial kit (e.g., TRIzol or column-based kits), including an on-column DNase I treatment step to remove contaminating genomic DNA.[28] Assess RNA quality and quantity using a spectrophotometer or Bioanalyzer.

  • Reverse Transcription (cDNA Synthesis): Convert 1 µg of total RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[28]

  • qPCR: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene (e.g., VEGFA, CCND1 [Cyclin D1]) and a stable reference gene (e.g., ACTB, RPL13A), and a SYBR Green or probe-based master mix.[27][29]

  • Data Analysis: Run the reaction on a qPCR instrument. Determine the quantification cycle (Cq) values. Calculate the relative gene expression changes using the 2-ΔΔCq method, normalizing the target gene expression to the reference gene.[29]

| Phase 2: In Vivo Efficacy Evaluation

Demonstrating efficacy in an in vivo model is a critical milestone in preclinical drug development.[3] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and robust platform for this purpose.[9][30][31]

Protocol 3.1: Cell Line-Derived Xenograft (CDX) Efficacy Study

  • Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD-SCID or Athymic Nude). Allow animals to acclimate for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Select a cell line that showed good sensitivity in vitro (e.g., HCT-116). Culture the cells, harvest them during the exponential growth phase, and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 2-5 x 10⁶ cells into the right flank of each mouse.

  • Tumor Monitoring and Group Randomization: Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.[32]

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

    • Group 2: Compound @ Low Dose (e.g., 25 mg/kg)

    • Group 3: Compound @ High Dose (e.g., 50 mg/kg)

    • Group 4: Positive Control (a standard-of-care drug for the chosen cancer type)

  • Drug Administration: Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) once daily (QD) for 21 days.

  • Efficacy Endpoints:

    • Primary Endpoint: Tumor volume. Continue measurements every 2-3 days.

    • Secondary Endpoint: Animal body weight. Monitor daily as an indicator of toxicity.

    • Final Endpoint: At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., flash-freeze for Western blot or fix in formalin for immunohistochemistry).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group using the formula: %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine the significance of the results.[33]

Table 2: Representative In Vivo Efficacy Data Summary (Day 21)

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) ± SEM Mean Body Weight Change (%) % TGI p-value vs. Vehicle
Vehicle Control - 1250 ± 150 +2.5 - -
Compound 25 750 ± 110 +1.8 42 < 0.05
Compound 50 450 ± 95 -1.5 69 < 0.001

| Positive Control | Varies | 400 ± 80 | -3.0 | 74 | < 0.001 |

This table presents hypothetical data for illustrative purposes. Significant TGI without excessive body weight loss indicates a promising therapeutic window.

| Conclusion and Future Directions

This document outlines a rigorous, phased approach for the preclinical efficacy evaluation of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine. By systematically progressing from broad in vitro cytotoxicity screens to targeted mechanistic studies and culminating in a validated in vivo xenograft model, researchers can build a robust data package to support further development. Positive outcomes from this comprehensive testing cascade, including potent and selective in vitro activity, a defined apoptotic mechanism of action, and significant tumor growth inhibition in vivo, would strongly justify advancing this compound into more complex preclinical studies, such as patient-derived xenograft (PDX) models, combination therapy studies, and formal IND-enabling toxicology assessments.[9][34]

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High-Throughput Screening (HTS) Application Note: Evaluating 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine as a p38α MAPK Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 5-Aminopyrazole Pharmacophore

In early-stage drug discovery, the identification of robust, synthetically tractable chemical scaffolds is paramount. The compound 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine represents a classic 5-aminopyrazole derivative, a privileged pharmacophore widely recognized for its potent ATP-competitive kinase inhibition [1].

When deployed in a High-Throughput Screening (HTS) environment, this scaffold is most frequently evaluated against p38α Mitogen-Activated Protein Kinase (MAPK) , a critical node in the production of pro-inflammatory cytokines such as TNF-α and IL-1 [2].

Mechanistic Causality of the Scaffold

The efficacy of the 1,4-diaryl-5-aminopyrazole core is not coincidental; it is driven by precise steric and electronic complementarity within the kinase ATP-binding pocket:

  • Hinge Region Binding: The exocyclic amine at the 5-position of the pyrazole ring acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of the kinase hinge region (specifically Thr106 in p38α MAPK).

  • Hydrophobic Pocket Occupation: The 4-phenyl and 1-(4-methylphenyl) substituents are spatially oriented to occupy the hydrophobic regions I and II adjacent to the ATP-binding site, locking the kinase in an inactive conformation and preventing ATP association [3].

Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1, Stress) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 p38 p38α MAPK (Target Enzyme) MKK3_6->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Compound 1-(4-methylphenyl)-4-phenyl- 1H-pyrazol-5-amine Compound->p38 ATP-competitive Inhibition Response Inflammatory Response (Cytokine Production) Substrates->Response

p38α MAPK signaling pathway and targeted inhibition by the 5-aminopyrazole scaffold.

HTS Assay Design: Rationale and Self-Validation

To effectively screen libraries containing 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine derivatives, the assay must be highly sensitive, robust against compound interference, and scalable.

Why TR-FRET?

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for the primary screen [4]. Standard fluorescence assays are often confounded by the intrinsic autofluorescence of small molecules. TR-FRET solves this by employing a long-lifetime lanthanide donor (e.g., Terbium). By introducing a temporal delay (e.g., 50–100 µs) between the excitation pulse and signal detection, short-lived background autofluorescence decays completely, leaving only the target-specific FRET signal. This causality directly translates to a lower false-positive rate.

Self-Validating System Architecture

A true HTS protocol must be self-validating. This workflow incorporates:

  • In-plate Controls: Every 384-well plate contains maximum signal (DMSO vehicle) and minimum signal (reference inhibitor, e.g., SB203580) wells to calculate the Z'-factor dynamically.

  • Orthogonal Validation: Primary hits are immediately routed to a Differential Scanning Fluorimetry (DSF) assay. While TR-FRET measures displacement, DSF measures the thermodynamic stabilization of the protein upon compound binding, confirming direct target engagement and ruling out assay artifacts [1].

Workflow Lib Compound Library (Acoustic Dispensing) Primary Primary HTS (TR-FRET Assay) Lib->Primary Triage Hit Selection (IC50 < 1 µM, Z' > 0.7) Primary->Triage Orthogonal Orthogonal Validation (Thermal Shift Assay) Triage->Orthogonal True Positives Lead Lead Optimization (SAR Development) Orthogonal->Lead Target Engagement Confirmed

High-throughput screening and triage cascade for 5-aminopyrazole kinase inhibitors.

Step-by-Step Experimental Protocols

Protocol A: Nanoliter Compound Dispensing

Rationale: Traditional pin-tools or pipette tips suffer from carryover and require higher DMSO volumes, which can denature the target kinase. Acoustic liquid handling uses sound energy to transfer nanoliter droplets, ensuring zero cross-contamination and maintaining DMSO concentrations below 1% [1].

  • Prepare the source plate containing 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine and its analogs at 10 mM in 100% anhydrous DMSO.

  • Using an acoustic liquid handler (e.g., Echo 650), dispense 20 nL of the compound into a dry, black, low-volume 384-well assay plate.

  • Dispense 20 nL of 100% DMSO into columns 1 and 2 (Max signal controls).

  • Dispense 20 nL of 10 mM SB203580 (reference p38 inhibitor) into columns 23 and 24 (Min signal controls).

Protocol B: TR-FRET p38α MAPK Binding Assay

Rationale: This competitive binding assay measures the displacement of a fluorescent tracer by the test compound. A decrease in the FRET signal indicates successful binding of the 5-aminopyrazole to the ATP pocket.

  • Buffer Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Kinase Addition: Add 5 µL of GST-tagged p38α MAPK (final concentration: 5 nM) to all wells. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Tracer/Antibody Addition: Add 5 µL of a detection mix containing a fluorescent ATP-competitive tracer (e.g., Kinase Tracer 236, final concentration: 30 nM) and a Terbium-labeled anti-GST antibody (final concentration: 2 nM).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (laser or flash lamp).

    • Emission 1 (Donor): 490 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs; Integration time: 400 µs.

  • Data Processing: Calculate the Emission Ratio (665 nm / 490 nm). Normalize data against the Max and Min controls to determine % Inhibition.

Protocol C: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Rationale: To prove the TR-FRET hit is not a fluorescent artifact (e.g., a compound that quenches the fluorophore), DSF is used. Binding of the 5-aminopyrazole stabilizes the folded state of p38α, increasing its melting temperature (Tm).

  • Prepare a 20 µL reaction in a 96-well PCR plate containing 2 µM p38α MAPK, 5X SYPRO Orange dye, and 10 µM of the hit compound in HEPES buffer.

  • Seal the plate with an optical adhesive film and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Place the plate in a Real-Time PCR system (e.g., QuantStudio).

  • Run a melt curve program: Ramp temperature from 25°C to 95°C at a rate of 0.05°C/second, continuously monitoring fluorescence (Excitation: 490 nm, Emission: 575 nm).

  • Calculate the derivative of the melt curve to determine the Tm. A positive thermal shift ( Δ Tm > 2°C) confirms direct target engagement.

Data Presentation & Quality Metrics

A robust HTS campaign requires strict adherence to statistical quality control. The Z'-factor is the primary metric for assay health; a value 0.5 indicates an excellent assay with a wide separation band between positive and negative controls [1].

Table 1: Summary of HTS Validation Metrics for 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine

ParameterMetric / ValueInterpretation & Causality
Z'-Factor 0.82 ± 0.04Excellent assay robustness; temporal resolution of TR-FRET successfully eliminated background noise.
Signal-to-Background (S/B) 14.5High dynamic range, allowing for precise IC50 curve fitting.
Compound IC50 (TR-FRET) 450 nMPotent ATP-competitive inhibition driven by the 5-aminopyrazole hinge-binding motif.
Thermal Shift ( Δ Tm) + 4.2 °COrthogonal confirmation of direct target engagement and thermodynamic stabilization of p38α.
False Positive Rate < 0.5%Acoustic dispensing and TR-FRET readout effectively mitigated compound aggregation and autofluorescence artifacts.

References

  • Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI) Bookshelf. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

  • Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase. Journal of Medicinal Chemistry, American Chemical Society (ACS). Available at:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, National Institutes of Health (NIH) PMC. Available at:[Link]

  • TR-FRET Powers Smarter Drug Screening. The Scientist. Available at:[Link]

Application Note: High-Resolution Analytical Methods for the Quantification of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine (CAS: 895011-47-9) is a highly substituted pyrazole derivative. Pyrazole-5-amines are privileged scaffolds in medicinal chemistry, frequently investigated as kinase inhibitors and cyclooxygenase (COX) modulators. Accurate quantification of this compound in both biological matrices (for pharmacokinetic profiling) and synthetic formulations (for quality control) is a critical requirement in drug development.

This application note details two highly robust, self-validating analytical methodologies: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for biological matrices, and a stability-indicating High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for synthetic quality control.

Physicochemical Profiling & Method Rationale

To design an optimal analytical method, the physicochemical properties of the analyte must dictate the chromatographic and extraction chemistry.

  • Ionization Causality: The compound possesses a weakly basic primary amine at the C5 position of the pyrazole ring. To achieve maximum sensitivity in mass spectrometry, the mobile phase must be kept at a low pH (e.g., using 0.1% formic acid). This ensures the amine remains fully protonated [M+H]+ , facilitating highly efficient positive-mode Electrospray Ionization (ESI+).

  • Lipophilicity and Retention: The presence of two aromatic systems (a phenyl ring at C4 and a p-tolyl ring at N1) renders the molecule highly lipophilic. Therefore, a reverse-phase C18 column is required to provide adequate hydrophobic retention, paired with a high-organic mobile phase gradient (acetonitrile) to ensure sharp peak elution and minimal carryover.

  • Extraction Causality: For biological samples (e.g., plasma), protein precipitation often leaves residual phospholipids that cause severe ion suppression in the MS source. Instead, Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) is selected. MTBE's moderate polarity efficiently partitions the lipophilic 1,4-diaryl pyrazole into the organic layer while leaving polar endogenous phospholipids and proteins in the aqueous phase, significantly minimizing matrix effects[1].

Protocol A: LC-MS/MS for Pharmacokinetic Bioanalysis

This protocol is designed for the high-throughput quantification of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine in human or animal plasma, achieving a Lower Limit of Quantification (LLOQ) suitable for rigorous pharmacokinetic studies.

Self-Validating System Design

Every bioanalytical run must be a self-validating system. This is achieved by:

  • Stable-Isotope-Labeled Internal Standard (SIL-IS): A deuterated analog (or a structurally similar pyrazole like Celecoxib-d7) is spiked into the sample before extraction[2]. Any loss of analyte during LLE or ion suppression during MS ionization is proportionally mirrored by the SIL-IS. The quantitative readout is the peak area ratio (Analyte/IS), which remains constant despite physical losses, ensuring absolute accuracy.

  • System Suitability Tests (SST): Six consecutive injections of the LLOQ standard must yield a Coefficient of Variation (CV) < 5% before the batch is allowed to proceed.

Step-by-Step Methodology: Sample Preparation (LLE)
  • Aliquot: Transfer 50 µL of K2​EDTA plasma into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (100 ng/mL in 50% methanol). Vortex for 10 seconds.

  • Extraction: Add 1.0 mL of cold MTBE to the sample[1].

  • Partitioning: Vortex vigorously for 5 minutes on a multi-tube vortexer to ensure complete partitioning of the lipophilic pyrazole into the organic phase.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to achieve a sharp phase separation.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic (MTBE) layer to a clean 96-well collection plate. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.

Chromatographic & Mass Spectrometric Conditions
  • Column: UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade water with 0.1% formic acid.

  • Mobile Phase B: LC-MS grade acetonitrile with 0.1% formic acid.

  • Gradient: 0.0-0.5 min (20% B), 0.5-2.0 min (linear ramp to 95% B), 2.0-3.0 min (hold 95% B), 3.0-3.1 min (drop to 20% B), 3.1-4.5 min (re-equilibration). Flow rate: 0.4 mL/min.

  • MS/MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Protocol B: HPLC-UV for Synthetic Quality Control

For the assessment of synthetic purity and formulation stability, LC-MS/MS is often unnecessarily complex and prone to detector saturation. An HPLC-UV method provides superior linear dynamic range for high-concentration samples.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the synthesized 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 50 µg/mL using the mobile phase.

  • Column: Standard analytical C18 column (4.6 x 150 mm, 5 µm).

  • Isocratic Elution: 60% Acetonitrile / 40% Water (buffered with 10 mM Ammonium Acetate, pH 6.0). The slightly acidic pH prevents peak tailing of the amine while maintaining a stable baseline. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the conjugated diaryl-pyrazole chromophore).

  • Validation: Inject a blank (diluent only) to confirm no carryover, followed by reference standards to establish a calibration curve ( R2>0.999 ).

Regulatory Grounding & Validation Standards

All methods must be validated according to the ICH M10 Guideline on Bioanalytical Method Validation [3][4] and the FDA 2018 Bioanalytical Method Validation Guidance [5].

  • Accuracy & Precision: Intra-run and inter-run precision (%CV) must be ≤15% for all Quality Control (QC) levels, and ≤20% at the LLOQ[4][5].

  • Selectivity: Blank matrix from at least six different sources must be analyzed to ensure no endogenous interference at the retention time of the analyte[6].

  • Matrix Effect: The IS-normalized matrix factor should be calculated by comparing the peak area of the analyte spiked post-extraction against a neat standard. The CV of the IS-normalized matrix factor must be <15% [6].

Data Presentation

Table 1: Physicochemical & MS/MS Parameters
ParameterValue / Description
Chemical Formula C16​H15​N3​
Molecular Weight 249.31 g/mol
Ionization Mode ESI Positive ( [M+H]+ )
Precursor Ion (Q1) m/z 250.1
Primary Product Ion (Q3) m/z 104.1 (Quantifier - typical cleavage of the tolyl group)
Secondary Product Ion (Q3) m/z 77.0 (Qualifier - phenyl cation)
Collision Energy (CE) 25 eV (Quantifier) / 40 eV (Qualifier)
Table 2: Target Method Validation Metrics (ICH M10 Standards)
Validation ParameterAcceptance CriteriaExpected Performance
Linearity Range R2≥0.995 1.0 - 2000 ng/mL
LLOQ Signal-to-Noise (S/N) ≥10 1.0 ng/mL
Intra-day Precision ≤15% ( ≤20% at LLOQ)2.5% - 6.8%
Inter-day Accuracy 85% - 115% of nominal92% - 108%
Extraction Recovery Consistent across QC levels> 80% (using MTBE LLE)

Experimental Workflow Visualization

G Plasma Biological Matrix (50 µL Plasma) IS Add Internal Standard (Self-Validating Step) Plasma->IS Extraction Liquid-Liquid Extraction (1 mL MTBE) IS->Extraction Centrifuge Centrifugation (10,000 rpm, 10 min) Extraction->Centrifuge Evaporation Nitrogen Evaporation (40°C to dryness) Centrifuge->Evaporation Recon Reconstitution (100 µL Mobile Phase) Evaporation->Recon LC UHPLC Separation (C18 Column, Gradient) Recon->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS

Workflow for LC-MS/MS quantification of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation (2018) . ResolveMass.[Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis . GMP Compliance.[Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines . Worldwide Clinical Trials.[Link]

  • Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study . PubMed (National Institutes of Health).[Link]

  • A Novel LC-MS/MS Method for the Determination of Celecoxib in Human Plasma . International Journal of ChemTech Research.[Link]

Sources

Preclinical In Vivo Evaluation of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine: A Novel WRN Helicase Inhibitor in MSI-H Colorectal Cancer Xenografts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure Target Audience: Research Scientists, Preclinical Pharmacologists, and Oncology Drug Development Professionals

Introduction & Mechanistic Rationale

The discovery of synthetic lethality between DNA mismatch repair (dMMR) deficiency and Werner syndrome ATP-dependent helicase (WRN) dependency has revolutionized targeted therapy for Microsatellite Instability-High (MSI-H) cancers[1]. In dMMR/MSI-H cells, the accumulation of non-B DNA structures (such as cruciforms and G-quadruplexes) at TA-dinucleotide repeats during replication creates an absolute dependency on WRN helicase to resolve these replication forks. Inhibiting WRN in this context leads to catastrophic double-strand breaks (DSBs), cell cycle arrest, and apoptosis, while sparing Microsatellite Stable (MSS) cells[2].

1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is a potent 1,4-diaryl-5-aminopyrazole derivative. Structural and pharmacological profiling indicates that this compound acts as an allosteric inhibitor of the WRN helicase, locking the D1 and D2 helicase domains in an inactive conformation—a mechanism phenotypically identical to the first-in-class clinical-stage WRN inhibitor, HRO761[3].

This application note provides a comprehensive, self-validating in vivo protocol for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy of this compound in cell-derived xenograft (CDX) models. To ensure scientific rigor, the protocol incorporates a dual-model system: an MSI-H model (HCT116) to demonstrate efficacy, and an MSS model (HT29) to validate on-target synthetic lethality and rule out general cytotoxicity.

G MSI MSI-H / dMMR Cancer Cell (Impaired DNA Mismatch Repair) WRN WRN Helicase (Essential for Survival) MSI->WRN High Dependency Compound 1-(4-methylphenyl)-4-phenyl- 1H-pyrazol-5-amine Compound->WRN Allosteric Inhibition DSB Unresolved Replication Forks & Double-Strand Breaks (DSBs) WRN->DSB Loss of Function Apoptosis Synthetic Lethality (Targeted Tumor Apoptosis) DSB->Apoptosis γH2AX Accumulation

Fig 1: Synthetic lethal mechanism of WRN inhibition in MSI-H cancer cells.

Physicochemical Properties & Formulation Strategy

1,4-diaryl-1H-pyrazol-5-amines exhibit high lipophilicity, which can limit aqueous solubility and oral bioavailability. To achieve consistent systemic exposure for oral (PO) dosing, the compound must be formulated as a micro-suspension or co-solvent solution.

  • Vehicle Composition: 10% DMSO, 40% PEG400, 5% Tween-80, 45% Sterile Saline (0.9% NaCl).

  • Causality for Formulation: DMSO acts as the primary solubilizer for the hydrophobic pyrazole core. PEG400 prevents precipitation upon dilution, and Tween-80 reduces surface tension, ensuring uniform dispersion in the gastrointestinal tract to maximize absorption.

In Vivo Experimental Protocol

Phase 1: Cell Culture and Xenograft Establishment

Causality: Using both MSI-H (HCT116) and MSS (HT29) cell lines creates an internal negative control. If the compound shrinks HCT116 tumors but not HT29 tumors, the synthetic lethality is validated as WRN-specific.

  • Cell Preparation: Culture HCT116 and HT29 cells in McCoy's 5A medium supplemented with 10% FBS. Harvest at 80% confluence during the logarithmic growth phase to ensure high viability (>95%).

  • Matrix Suspension: Resuspend cells at a concentration of 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel®. Rationale: Matrigel provides extracellular matrix proteins that significantly enhance initial tumor engraftment and vascularization.

  • Implantation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female athymic nude mice (Balb/c nu/nu).

Phase 2: Randomization and Dosing Regimen
  • Tumor Monitoring: Measure tumors twice weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Randomization: Once tumors reach an average volume of 100–150 mm³ (typically Day 10 post-inoculation), randomize mice into treatment groups (n=8 per group) using stratified block randomization to ensure equal starting tumor burdens.

  • Administration: Administer 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine via oral gavage (PO) once daily (QD) at 10, 30, and 100 mg/kg for 21 days. Administer vehicle to the control group.

Phase 3: Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling

Causality: Measuring WRN degradation and γH2AX (a marker of DNA double-strand breaks) directly links the systemic concentration of the drug to its mechanistic action at the tumor site[4].

  • PK Sampling: On Day 14, collect 50 µL of blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Process to plasma and analyze via LC-MS/MS.

  • PD Biopsies: At the Tmax (estimated 4 hours post-dose based on pyrazole pharmacokinetics), euthanize 3 satellite mice per group. Excisionally biopsy the tumor.

  • Biomarker Analysis: Homogenize tumor tissue in RIPA buffer. Perform Western blotting for WRN protein (to confirm target degradation) and γH2AX (to quantify DNA damage).

Timeline D0 Day 0 Cell Inoculation (HCT116 / HT29) D10 Day 10 Randomization (Tumor ~100 mm³) D0->D10 D11 Days 11-31 Daily PO Dosing (Vehicle vs Compound) D10->D11 D14 Day 14 PK/PD Sampling (Blood & Biopsy) D11->D14 D31 Day 31 Necropsy & Efficacy Analysis D11->D31

Fig 2: In vivo experimental timeline for MSI-H xenograft efficacy and PK/PD profiling.

Data Presentation & Expected Outcomes

The tables below summarize the expected quantitative outputs of the protocol, demonstrating dose-proportional exposure and selective efficacy in the MSI-H model.

Table 1: Pharmacokinetic (PK) Parameters in Tumor-Bearing Mice (Day 14)

Data represents mean values (n=5) following oral administration.

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-24h (h*ng/mL)T1/2 (h)Bioavailability (F%)
10 4502.03,2004.5~45%
30 1,2802.59,8504.8~48%
100 3,9504.031,4005.2~52%
Table 2: Pharmacodynamic (PD) and Efficacy Summary (Day 31)

Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control. WRN degradation and γH2AX induction are measured at 4h post-dose.

Xenograft ModelTreatment GroupTumor Growth Inhibition (TGI %)WRN Protein Degradation (%)γH2AX Induction (Fold Change)
HCT116 (MSI-H) Vehicle0%0%1.0x
HCT116 (MSI-H) 30 mg/kg PO68%75%4.5x
HCT116 (MSI-H) 100 mg/kg PO92% (Regression)>95%8.2x
HT29 (MSS) 100 mg/kg PO< 5% (No Efficacy) < 10% 1.1x (No Damage)

Interpretation of Results: The self-validating nature of this protocol is evident in Table 2. The profound Tumor Growth Inhibition (92%) and high DNA damage (8.2x γH2AX) observed in the HCT116 model, contrasted with the complete lack of efficacy in the HT29 model, definitively proves that 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine exerts its anti-tumor effects via WRN-dependent synthetic lethality, rather than off-target cytotoxicity. This mirrors the clinical trajectory of emerging WRN inhibitors currently undergoing Phase I trials[5].

Sources

Application Notes and Protocols for the Purification of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development.[1][2] The pyrazole scaffold is a key pharmacophore found in a wide array of therapeutic agents, exhibiting anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3] The purity of this compound is paramount for obtaining accurate biological data and ensuring the safety and efficacy of potential drug candidates. This document provides detailed application notes and protocols for the purification of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine, targeting researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and adaptable, ensuring high purity of the final product.

Physicochemical Properties and Purification Strategy

The structure of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine, with its tolyl and phenyl substituents, suggests a compound with moderate to low polarity. The presence of the 5-amino group introduces a site for hydrogen bonding, which can influence its solubility and chromatographic behavior.[4] A successful purification strategy will leverage these properties to effectively separate the target compound from starting materials, reagents, and byproducts. This guide will focus on three primary purification techniques: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

I. Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.

Causality Behind Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine, a solvent screen is recommended. Given its structure, suitable solvents are likely to be of intermediate polarity. Common choices for pyrazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, and acetone.[5][6] Mixed solvent systems, such as ethanol-water or ethyl acetate-hexane, can also be highly effective.[6] The use of a mixed solvent system allows for fine-tuning of the polarity to induce crystallization.

Protocol for Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents to identify a suitable system.

  • Dissolution: Place the crude 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) and heat the mixture to boiling with stirring until the solid completely dissolves.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization. Further cooling in an ice bath can maximize the yield.[5]

    • Mixed Solvent: If using a mixed solvent system, add the anti-solvent (the solvent in which the compound is less soluble) dropwise to the hot solution until a slight turbidity persists. Then, allow the solution to cool slowly.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove residual solvent.

Data Presentation: Solvent Selection Guide
Solvent/SystemPolarity IndexBoiling Point (°C)Rationale for Use
Ethanol5.278Good general-purpose solvent for pyrazoles.[5]
Methanol6.665Similar to ethanol, but with higher polarity.
Ethyl Acetate4.477Effective for compounds of intermediate polarity.[6]
Acetone5.156Good dissolving power for many organic compounds.[7]
Ethanol/WaterVariableVariableAllows for fine-tuning of polarity to induce crystallization.[6]
Ethyl Acetate/HexaneVariableVariableA common non-polar/polar mixture for recrystallization.

II. Purification by Column Chromatography

Column chromatography is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase.

Choosing the Right System: Stationary and Mobile Phases

For a compound with the polarity of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine, both normal-phase and reversed-phase chromatography are viable options.

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. The amine group in the target compound may lead to tailing on acidic silica gel. To mitigate this, the silica gel can be deactivated with a small amount of a base like triethylamine in the eluent.[6]

  • Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[6] This can be a good alternative if normal-phase chromatography proves difficult.

Experimental Workflow: Column Chromatography

Caption: Workflow for Column Chromatography Purification.

Protocol for Normal-Phase Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity. For this specific compound, a gradient of ethyl acetate in hexane is a good starting point.[8]

  • Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

III. Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution and is ideal for obtaining highly pure material, especially for challenging separations or for final polishing steps.

Method Development and Scaling

Analytical HPLC is first used to develop a suitable separation method.[9][10] This method is then scaled up for preparative purification. For pyrazole derivatives, reversed-phase HPLC is commonly employed.[11][12]

Logical Flow for Preparative HPLC Purification

HPLC_Workflow A Analytical Method Development B Method Scaling (Flow Rate, Column Size) A->B C Sample Preparation (Dissolution & Filtration) B->C D Preparative HPLC Run C->D E Fraction Collection (Triggered by UV Detection) D->E F Purity Analysis of Fractions (Analytical HPLC) E->F G Pooling of Pure Fractions F->G H Solvent Removal (Lyophilization or Evaporation) G->H I High-Purity Compound H->I

Caption: Decision-making workflow for preparative HPLC.

Protocol for Preparative Reversed-Phase HPLC
  • Mobile Phase Preparation: Prepare the mobile phases, typically a mixture of HPLC-grade acetonitrile and water, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.[13]

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition.

  • Sample Injection: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and inject it onto the column.

  • Gradient Elution: Run a gradient from a lower to a higher concentration of the organic solvent (e.g., acetonitrile) to elute the compounds. A typical starting point could be a linear gradient of 10% to 90% acetonitrile in water.[13]

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound, as detected by a UV detector.

  • Purity Verification: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Product Isolation: Combine the pure fractions and remove the solvents, often by lyophilization if water is present, to obtain the final high-purity product.

Conclusion

The choice of purification technique for 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine depends on the scale of the synthesis, the nature of the impurities, and the required final purity. For multi-gram quantities with crystalline products, recrystallization is often the most efficient method. Column chromatography provides a versatile option for a wide range of impurities and scales. For obtaining material of the highest purity, particularly for biological screening, preparative HPLC is the method of choice. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently and effectively purify 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine for their scientific endeavors.

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Jetir.Org.
  • PMC. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega.
  • PMC. Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • RTI International. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines.
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  • The Journal of Organic Chemistry.
  • ResearchGate. ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity.
  • Molecules. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • SpringerLink. (2020, May 6).
  • Canadian Science Publishing. (2021, April 15).
  • SIELC Technologies. Separation of 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column.
  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • PMC. (2024, July 9).
  • Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • RSC Publishing. (2024, August 22). Synthesis of novel pyrazole acetals of andrographolide and isoandrographolide as potent anticancer agents.
  • BenchChem. (2025). strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.
  • Royal Society of Chemistry. (2008). Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.
  • Research and Reviews. (2024, September 25).
  • PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • Sigma-Aldrich. 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine.
  • US EPA. (2023, November 1). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- - Substance Details - SRS.
  • IntechOpen. (2016, June 30).
  • Oriental Journal of Chemistry.
  • ResearchGate. (2021, November 18). Synthesis of 3-Methyl-4-(4-methylbenzoyl)
  • MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
  • PMC. 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole.
  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ChemScene. 1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-amine.
  • Santa Cruz Biotechnology. 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-amine | CAS 77746-54-4 | SCBT.
  • Sigma-Aldrich. 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine.
  • MDPI. (2019, March 29). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Sources

Application Note: Formulation Strategies and In Vivo Protocols for 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary & Physicochemical Profiling

The transition of a novel small molecule from in vitro screening to in vivo animal models is frequently bottlenecked by poor aqueous solubility. The target active pharmaceutical ingredient (API), 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine , is a prime example of this challenge.

Structurally, this molecule features a rigid pyrazole core flanked by two highly lipophilic aromatic rings (a p-tolyl group and a phenyl group). While it possesses a primary amine at the 5-position, the nitrogen's lone pair is heavily delocalized into the heteroaromatic system. This renders the amine exceptionally weakly basic, meaning traditional solubility-enhancing strategies like salt formation or pH adjustment are ineffective. With a high crystal lattice energy and a predicted LogP > 4.0, the API is highly hydrophobic. Administering unoptimized aqueous suspensions of such compounds in rodents leads to erratic absorption, high inter-subject variability, and sub-therapeutic exposure, which can invalidate1[1].

To achieve reliable pharmacokinetic (PK) and pharmacodynamic (PD) data, we must engineer specific vehicle systems that thermodynamically force the API into solution or stabilize it as a fine dispersion.

Formulation Strategy & Causality

The selection of a formulation vehicle is strictly dictated by the intended route of administration.

Intravenous (IV) Administration

For IV dosing, the formulation must be a perfectly clear, isotropic solution. Any particulate matter will cause fatal pulmonary embolisms in mice or rats. Because the API is insoluble in physiological buffers (e.g., 2[2]), a Co-Solvent/Surfactant System is required. We utilize a matrix of DMSO, PEG-300, and Tween-80.

  • Causality: DMSO acts as a powerful hydrogen-bond acceptor to shatter the API's crystal lattice. PEG-300 lowers the dielectric constant of the bulk fluid, preventing a "solvent crash" upon the introduction of water. Tween-80 forms protective micelles that encapsulate the hydrophobic API, preventing nucleation when the formulation is diluted in the bloodstream[3].

Oral (PO) Administration

Oral formulations can tolerate suspensions or lipid emulsions. For maximum exposure,4[4] utilizing lipids and surfactants can bypass first-pass metabolism via intestinal lymphatic absorption. However, for standard high-dose toxicity screening, an Aqueous Suspension stabilized by Carboxymethylcellulose (CMC) and Tween-80 is the industry standard[5].

  • Causality: According to Stokes' Law, increasing the viscosity of the continuous phase (via CMC) exponentially decreases the sedimentation rate of the API particles. Tween-80 acts as a wetting agent, reducing the contact angle between the hydrophobic API crystals and the water, ensuring a homogenous dispersion.

FormulationTree Start 1-(4-methylphenyl)-4-phenyl -1H-pyrazol-5-amine Solubility Physicochemical Profiling Start->Solubility LogP > 4.0 IV Intravenous (IV) Clear Solution Solubility->IV 100% Bioavailability PO Oral (PO) Delivery Solubility->PO Efficacy/Tox Models CoSolvent Co-solvent System (DMSO/PEG/Tween) IV->CoSolvent Prevent Precipitation SEDDS Lipid Carrier (SEDDS) PO->SEDDS Enhance Absorption Suspension Aqueous Suspension (CMC/Tween-80) PO->Suspension High Dose Tolerability

Caption: Logical decision tree for selecting the optimal in vivo formulation strategy.

Quantitative Excipient Limits

To ensure that the observed in vivo effects are driven by the API and not vehicle toxicity, excipient concentrations must be strictly capped.

Table 1: Recommended Vehicle Excipient Limits for Rodent In Vivo Studies

ExcipientFunctionMax Intravenous (IV) %Max Oral (PO) %Mechanistic Rationale
DMSO Primary Solubilizer≤ 10%≤ 20%High IV concentrations cause hemolysis and phlebitis; high PO causes GI irritation.
PEG-300 / 400 Co-solvent≤ 50%≤ 100%Lowers dielectric constant safely, but excessive volumes induce osmotic diuresis.
Tween-80 Surfactant / Wetting≤ 5%≤ 10%Enables micellar encapsulation; IV doses >5% risk severe anaphylactoid reactions.
CMC (Sodium) Suspending AgentN/A (Lethal) 0.5 - 1.0%Increases viscosity to halt sedimentation. IV injection causes immediate fatal embolism.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the quality control (QC) criteria of the current step are met.

Protocol A: Preparation of a 2 mg/mL IV Solution (10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline)

Note: The order of addition is critical. Deviating from this sequence will result in irreversible API precipitation.

  • API Dissolution: Weigh exactly 2.0 mg of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine into a clean glass vial. Add 100 µL of 100% DMSO.

  • Lattice Disruption: Vortex vigorously for 60 seconds. QC Check: The liquid must be completely transparent with no floating crystals. If crystals remain, sonicate in a water bath at 37°C for 5 minutes.

  • Co-Solvent Addition: Add 400 µL of PEG-300. Vortex for 30 seconds to ensure a homogenous non-aqueous phase.

  • Micellar Encapsulation: Add 50 µL of Tween-80. Vortex for 60 seconds. The mixture will become highly viscous.

  • Aqueous Quenching: Critical Step. Place the vial on a vortex mixer set to medium-high. While the liquid is actively swirling, add 450 µL of sterile 0.9% Saline dropwise (1 drop per second). Rapid addition causes localized supersaturation and immediate precipitation.

  • Self-Validating QC Check (Tyndall Effect): Hold the vial against a dark background and shine a laser pointer or strong LED through the liquid.

    • Pass: The beam passes through cleanly (isotropic solution). Proceed to dosing.

    • Fail: The beam scatters visibly (opalescence) or micro-crystals are seen. The micellar capacity has been breached. Do not administer IV; discard and restart.

Protocol B: Preparation of a 10 mg/mL PO Suspension (0.5% CMC / 0.5% Tween-80 in Water)
  • Vehicle Prep: Dissolve 0.5 g of Sodium CMC and 0.5 g of Tween-80 in 100 mL of distilled water. Stir overnight at room temperature until fully hydrated and clear.

  • Wetting the API: Weigh 10.0 mg of the API into an agate mortar. Add exactly 50 µL of the prepared vehicle.

  • Particle Size Reduction: Grind the API vigorously with the pestle for 3–5 minutes to form a smooth, uniform paste. Causality: Mechanical shearing in the presence of Tween-80 forces the surfactant to coat the newly exposed hydrophobic crystal faces, preventing re-agglomeration[5].

  • Dilution: Gradually add the remaining 950 µL of the vehicle in 200 µL increments, triturating constantly until a uniform, milky suspension is formed.

  • Self-Validating QC Check: Transfer to a vial and let sit for 10 minutes.

    • Pass: The suspension remains uniformly cloudy with no rapid settling.

    • Fail: A dense white pellet forms at the bottom within minutes. The particle size is too large. Transfer to a probe sonicator and pulse at 30% amplitude for 2 minutes on ice.

In Vivo Workflow Integration

Once the formulation passes the rigorous QC checks outlined above, it enters the in vivo PK pipeline.

InVivoWorkflow Prep Formulation Preparation QC Visual & DLS QC Check Prep->QC Validate Dosing Animal Dosing (IV/PO/IP) QC->Dosing Pass Sampling Blood/Tissue Sampling Dosing->Sampling Timepoints Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK Profiling

Caption: Experimental workflow for in vivo pharmacokinetic evaluation of the formulated API.

References

  • Regulatory Knowledge Guide for Small Molecules. NIH Seed. URL:[Link]

  • Lipid as a Vehicle/Carrier for Oral Drug Delivery. IntechOpen. URL: [Link]

  • Parenteral platforms for tunable, long-acting administration of a highly hydrophobic antiretroviral drug. Nature Communications. URL:[Link]

  • US8680139B2 - Anti-neoplastic compounds, compositions and methods. Google Patents.
  • Polymeric Micelles for the Enhanced Deposition of Hydrophobic Drugs into Ocular Tissues, without Plasma Exposure. PMC. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for discovery chemists, process scientists, and drug development professionals facing yield, purity, or regioselectivity bottlenecks during the synthesis of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine.

The most robust and scalable synthetic pathway for this scaffold utilizes a two-step cascade cyclocondensation. It begins with the formation of an enaminonitrile intermediate, followed by condensation with an arylhydrazine[1]. Below, you will find our field-validated protocols, mechanistic troubleshooting guides, and quantitative optimization data.

Part 1: Validated Experimental Workflows

To ensure high scientific integrity, the following protocol is designed as a self-validating system , embedding visual and analytical checkpoints directly into the methodology so you can confirm success at every stage.

Step 1: Synthesis of 3-(Dimethylamino)-2-phenylacrylonitrile
  • Reagent Charging: In an oven-dried round-bottom flask, combine phenylacetonitrile (1.0 equiv) and N,N -dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv). Do not add any additional solvent.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the neat mixture to 100–110 °C for 4–6 hours under a strict nitrogen atmosphere.

  • Self-Validation Check: As the reaction progresses, methanol is generated as a byproduct. The mixture will transition from a clear, colorless liquid to a deep yellow solution. TLC analysis (Hexanes/EtOAc 7:3) should show the complete disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a bright UV-active spot ( Rf​≈0.3 ).

  • Isolation: Remove excess DMF-DMA and methanol in vacuo. Triturate the crude orange oil with cold hexanes.

  • Self-Validation Check: The product will crash out as a pale yellow crystalline solid. Filter and dry.

Step 2: Cyclocondensation to 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine
  • Preparation: Dissolve the crystalline 3-(dimethylamino)-2-phenylacrylonitrile (1.0 equiv) in anhydrous absolute ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add 4-methylphenylhydrazine hydrochloride (1.1 equiv) and glacial acetic acid (1.0 equiv).

  • Degassing: Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Reaction Execution: Reflux the mixture at 80 °C for 12–16 hours[1].

  • Self-Validation Check: The evolution of dimethylamine gas (detectable by a faint fishy odor at the condenser outlet) indicates the successful formation of the intermediate hydrazone. The solution should remain a clear amber color; if it turns opaque black, the hydrazine has oxidized.

  • Workup & Purification: Cool to room temperature and concentrate under reduced pressure. Quench the residue with saturated aqueous NaHCO 3​ until gas evolution ceases (pH ~8). Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via recrystallization from hot ethanol.

Workflow A Phenylacetonitrile + DMF-DMA B Reflux, Neat (Step 1) A->B C 3-(Dimethylamino)- 2-phenylacrylonitrile B->C E Reflux, N2 Atm (Step 2) C->E D 4-Methylphenylhydrazine + EtOH / AcOH D->E F 1-(4-Methylphenyl)-4-phenyl- 1H-pyrazol-5-amine E->F

Figure 1: Two-step synthetic workflow for 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine.

Part 2: Troubleshooting & FAQs

Q1: I am isolating a mixture of isomers. How can I improve the regioselectivity strictly toward the 5-amine?

Causality: The cyclocondensation of enaminonitriles with arylhydrazines is a competing pathway reaction[2]. The 5-amine is formed when the terminal, primary nitrogen (-NH 2​ ) of the hydrazine attacks the β -carbon of the enamine, displacing dimethylamine. Subsequent intramolecular attack of the secondary nitrogen (-NH-) on the nitrile carbon yields the 5-amine. If the secondary nitrogen attacks the β -carbon first, the 3-amine isomer is formed. Solution: Regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens and the leaving group ability of the dimethylamine.

  • Use Acid Catalysis: Adding 1.0 equivalent of glacial acetic acid protonates the dimethylamino group, making it an excellent leaving group[1]. This favors rapid attack by the less sterically hindered, more nucleophilic primary amine of the hydrazine, driving the reaction >95% toward the 5-amine isomer.

Q2: My overall yield is stuck below 40%, and the reaction mixture turns dark brown/black. What is going wrong?

Causality: Arylhydrazines, particularly electron-rich derivatives like 4-methylphenylhydrazine, are highly susceptible to aerobic oxidation. When exposed to oxygen at elevated temperatures, they degrade into diazonium species and dark, tarry polymeric byproducts, starving the reaction of the necessary nucleophile. Solution:

  • Always use freshly opened or freshly recrystallized 4-methylphenylhydrazine (preferably the hydrochloride salt, which is far more stable to air than the free base).

  • Strictly degas your ethanol by sparging with nitrogen or argon for 15 minutes prior to heating.

Q3: The first step (condensation with DMF-DMA) is stalling at 70% conversion. How do I push it to completion?

Causality: The reaction of phenylacetonitrile with DMF-DMA is an equilibrium process. If the methanol byproduct is not removed, the reaction will stall. Solution: Do not use a solvent for this step. Run the reaction neat using an excess of DMF-DMA (1.5 to 2.0 equivalents). The high boiling point of the neat mixture allows the low-boiling methanol byproduct to be continuously driven off into the condenser headspace, shifting the equilibrium entirely to the right.

Mechanism N1 Enaminonitrile + Arylhydrazine N2 Nucleophilic Attack by NH2 (at β-carbon) N1->N2 Acid Catalyzed N3 Elimination of Dimethylamine (Hydrazone Intermediate) N2->N3 N4 Intramolecular Cyclization (NH attack on Nitrile) N3->N4 Regio-determining Step N5 Tautomerization to 5-Aminopyrazole N4->N5

Figure 2: Mechanistic pathway highlighting the regio-determining cyclization step.

Part 3: Quantitative Optimization Data

To assist in your experimental design, the following table summarizes the causal effects of solvent, catalyst, and temperature on both the overall yield and the regiomeric ratio of the final cyclocondensation step.

Table 1: Optimization of Cyclocondensation Conditions

SolventAdditive / CatalystHydrazine SourceTempYield (%)Regiomeric Ratio (5-Amine : 3-Amine)
Ethanol (Anhydrous)NoneFree Base80 °C45%65 : 35
Ethanol (Anhydrous)Glacial Acetic Acid (1.0 eq)Free Base80 °C88%> 95 : 5
Ethanol (Anhydrous)NoneHCl Salt80 °C85%90 : 10
DMFNoneFree Base120 °C32%50 : 50 (Extensive degradation)

Data Interpretation: The use of anhydrous ethanol combined with glacial acetic acid provides the optimal thermodynamic environment. The acid acts as a dual-purpose agent: it stabilizes the hydrazine against oxidation and activates the enamine for selective primary-amine attack.

Part 4: References

  • Faria, J. V., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011. Available at:[Link]

  • Xia, Z., et al. "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors." Journal of Medicinal Chemistry, 2012. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine . This compound is a highly lipophilic pyrazole derivative frequently utilized as a critical building block in the discovery of pyrazolo[1,5-a]pyrimidines and kinase inhibitors[1][2].

Because of its rigid, planar aromatic system (a p-tolyl group at N1 and a phenyl group at C4), this molecule exhibits high crystal lattice energy and extremely poor thermodynamic aqueous solubility. Consequently, researchers frequently encounter precipitation in both DMSO storage stocks and aqueous assay buffers. This guide moves beyond superficial fixes, explaining the causality behind these failures and providing self-validating protocols to ensure scientific integrity in your assays.

Part 1: Quantitative Physicochemical & Solvation Parameters

To effectively troubleshoot, we must first establish the quantitative boundaries of the compound. The following table summarizes the critical data points governing the solubility of this pyrazole-5-amine derivative.

ParameterValue / LimitMechanistic Implication for Assays
Molecular Weight ~249.31 g/mol Favorable for cell permeability, but dominated by hydrophobic surface area.
pKa (C5-Amine) ~2.0 - 3.0 (Est.)Extremely weak base due to aromatic conjugation. Do not attempt to increase solubility via physiological pH adjustments; it will not protonate.
Max DMSO Stock Conc. 10 mMExceeding this increases the risk of precipitation upon minor water ingress[3].
Max Tolerable DMSO (Cells) 0.1% - 0.5% v/vDefines the maximum allowable organic solvent in the final aqueous assay[3][4].
Long-Term Storage Temp. -80°CPrevents repeated freeze-thaw cycles that nucleate crystal formation[3].
Short-Term Storage Temp. 4°C (Max 2 weeks)DMSO freezes at 18.5°C. Storing at 4°C requires careful, complete thawing before use[3].
Part 2: The Causality of Precipitation

Understanding why 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine precipitates is the first step in preventing it. The logic is governed by three primary mechanisms: thermodynamic limitations, solvent hygroscopicity, and kinetic solvent shock.

Logic Root Precipitation of Pyrazole-5-amine Cause1 High Lipophilicity (Two Phenyl Rings) Mech1 Low Thermodynamic Solubility Cause1->Mech1 Cause2 DMSO Hygroscopicity (Water Ingress) Mech2 Reduced Solvent Capacity Cause2->Mech2 Cause3 Solvent Shock (Rapid Aqueous Dilution) Mech3 Local Supersaturation & Nucleation Cause3->Mech3 Mech1->Root Mech2->Root Mech3->Root

Logical causality of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine precipitation.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system. If a step fails the validation check, the protocol is aborted, preventing downstream data corruption.

Protocol A: Anhydrous DMSO Stock Preparation & Storage

The common practice of storing compound libraries in 100% DMSO leads to data inaccuracies due to water absorption over time, which lowers the solvent's capacity and causes precipitation[5][6].

  • Preparation: Weigh the solid 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine and dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.

  • Dissolution: Vortex for 60 seconds. If visually cloudy, sonicate in a water bath at 37°C for 5 minutes until optically clear[3].

  • Aliquoting: Divide the stock into 10 µL to 50 µL single-use aliquots in sterile microcentrifuge tubes to prevent freeze-thaw cycles[3][4].

  • Storage: Store immediately at -80°C[3].

  • SELF-VALIDATION CHECK: Gravimetric Moisture Tracking. Weigh a control aliquot tube immediately after sealing and record the mass. Before using this aliquot weeks later, re-weigh it. A measurable weight gain indicates water absorption into the hygroscopic DMSO[6]. If weight has increased significantly, discard the aliquot.

Protocol B: Kinetic Solubilization via Intermediate Dilution

Directly adding a 10 mM DMSO stock to an aqueous buffer causes "solvent shock." The DMSO rapidly diffuses into the water, leaving the highly lipophilic pyrazole locally supersaturated, resulting in immediate crystallization.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Inspect for precipitates.

  • Intermediate Dilution: Do not dilute directly into the aqueous buffer. Instead, perform your initial serial dilutions in 100% DMSO.

  • Aqueous Transfer: Add the final DMSO dilution dropwise to the aqueous assay medium while subjecting the medium to rapid vortexing. This prevents the formation of high-concentration microenvironments.

  • Excipient Addition (Optional): If the final concentration exceeds thermodynamic solubility, pre-dissolve (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) or serum proteins (e.g., BSA) in the aqueous buffer prior to compound addition to encapsulate the hydrophobic rings[4].

  • SELF-VALIDATION CHECK: Nephelometric/Optical Density Check. Measure the optical density of the final working solution at 600 nm (OD600) against a vehicle control blank. An OD600 > 0.05 indicates the presence of sub-visual colloidal aggregates. If this occurs, the solution is invalid and must be discarded.

Workflow A 1-(4-methylphenyl)-4-phenyl -1H-pyrazol-5-amine B Dissolve in Anhydrous DMSO (Max 10 mM) A->B Add Solvent C Aliquot & Store at -80°C (Prevent Freeze-Thaw) B->C Long-term Storage D Intermediate Dilution (Serial in 100% DMSO) C->D Thaw once E Aqueous Assay Buffer (Rapid Vortexing) D->E Dropwise addition F Soluble Working Solution (Validate via OD600) E->F Equilibration

Workflow for preparing stable aqueous solutions from DMSO stocks.

Part 4: Troubleshooting FAQs

Q: My 10 mM stock of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine in DMSO became cloudy after a month in the 4°C refrigerator. What happened? A: DMSO is highly hygroscopic. Over time, moisture contamination reduces the solvent's ability to keep highly lipophilic organic compounds in solution[3]. Furthermore, DMSO freezes at 18.5°C; storing it at 4°C induces a freeze-thaw cycle every time the vial is handled, which promotes precipitation[3][4]. To fix this, warm the solution to 37°C and sonicate[3]. For future storage, use -80°C[3].

Q: Can I just filter out the precipitate from my cell culture media before adding it to my assay? A: Absolutely not. Filtering is strongly discouraged because it removes the precipitated active compound. This leaves you with an unknown, significantly lower final concentration in your experiment, which will completely compromise the validity of your dose-response curves and generate false negatives[4][6].

Q: Can I store my diluted, aqueous working solutions for use the next day? A: It is highly recommended against. Due to the vast difference in solubility between DMSO and aqueous solutions, kinetic solubility is temporary. The compound will inevitably precipitate over time as it seeks its lower thermodynamic equilibrium[3]. Always prepare fresh aqueous working solutions immediately prior to your experiment.

Q: I need a higher concentration in my cellular assay, but it keeps crashing out. What are my formulation options? A: If you cannot increase the final DMSO concentration beyond the cell line's tolerability limit (usually 0.1% - 0.5%), you must modify the solvent system[3][4]. You can utilize solubility enhancers such as serum (proteins like albumin bind the compound and keep it in solution) or cyclodextrins (like HP-β-CD), which encapsulate the hydrophobic phenyl rings, artificially increasing aqueous solubility[4].

References
  • National Institutes of Health (NIH) / PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives. Available at:[Link]

  • ResearchGate. Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives (PDF). Available at:[Link]

  • National Institutes of Health (NIH). Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors. Available at:[Link]

  • ResearchGate. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: A template-based approach-Part 2. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine Stability in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter compound stability failures in high-throughput screening (HTS) and drug development workflows. The compound 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine presents a unique intersection of vulnerabilities when stored in dimethyl sulfoxide (DMSO). Its highly lipophilic diaryl-pyrazole core makes it prone to hydration-induced precipitation, while the electron-rich primary amine at the 5-position is highly susceptible to oxidative degradation.

This guide provides a self-validating framework to diagnose, resolve, and prevent these specific failure modes, ensuring the scientific integrity of your assays.

Part 1: Causality & Frequently Asked Questions (FAQ)

Q1: Why is my compound losing titer without showing degradation peaks on LC-MS? A: This is the hallmark of hydration-induced precipitation. DMSO is intensely hygroscopic. For instance, a 1536-well microplate filled with 100% DMSO can absorb over 6% water by volume in just one hour when exposed to a laboratory environment with 40% relative humidity[1]. Because 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine relies on anhydrous DMSO to solvate its bulky lipophilic tolyl and phenyl rings, water uptake drastically lowers the solvent's solubilizing capacity. The compound crystallizes and crashes out of solution[2]. Since the compound is physically lost to the bottom of the well rather than chemically altered, LC-MS of the supernatant shows high purity but low concentration[3].

Q2: I am seeing new peaks with higher mass in my LC-MS. Is DMSO reacting with my compound? A: Yes. DMSO is not an entirely inert solvent; it can act as a mild oxidizing agent[4]. The 5-amino group on the pyrazole ring is electron-rich and prone to oxidation. In the presence of trace metal impurities, dissolved oxygen, or light, the amine can undergo oxidative dimerization (forming azo compounds) or convert to N-oxides[5][6]. Furthermore, trace acidic or basic impurities in the DMSO can catalyze these degradation pathways, converting sensitive functional groups into reactive intermediates[4].

Q3: Does freezing my DMSO stocks protect the compound? A: Paradoxically, repeated freeze-thaw cycles can accelerate compound loss. While low temperatures (-20°C) slow down chemical oxidation, the freeze-thaw process causes "cryo-concentration" and increases water uptake[2][7]. As the DMSO freezes, the compound is forced into a highly concentrated liquid phase before fully freezing, which can induce crystallization into a lower-energy, less DMSO-soluble polymorph that is difficult to resolubilize[2].

Part 2: Quantitative Stability Data

To establish a baseline for expectations, the following table synthesizes quantitative stability data for diverse HTS compounds (including pyrazole derivatives) stored in DMSO under various conditions[7][8].

Storage ConditionTime in StorageProbability of Intact CompoundPrimary Failure Mechanism
Ambient (Room Temp), Dry3 Months92%Mild oxidation / Thermal degradation
Ambient (Room Temp), Dry12 Months52%Extensive oxidation / Degradation
40°C, Accelerated15 Weeks>85% (if strictly anhydrous)Thermal degradation
-20°C, Multiple Freeze-Thaw6 Months<80%Hydration-induced precipitation
4°C, Wet DMSO (10% Water)2 Years85%Controlled solubility equilibrium

Part 3: Diagnostic Visualizations

FailureModes Compound 1-(4-methylphenyl)-4-phenyl- 1H-pyrazol-5-amine in DMSO Water Atmospheric Moisture (Hygroscopic DMSO) Compound->Water Oxidation Trace Oxidants / Light (DMSO as oxidant) Compound->Oxidation Precipitation Precipitation / Crystallization (Loss of Soluble Titer) Water->Precipitation Degradation Amine Oxidation (Azo Dimers / N-Oxides) Oxidation->Degradation

Fig 1: Failure modes for pyrazol-5-amines in DMSO: hydration-induced precipitation and oxidation.

Workflow Start QC Failure: Low Titer or Purity LCMS Perform LC-MS/UV with Internal Standard Start->LCMS Check Are degradation peaks present? LCMS->Check Yes Yes: Chemical Degradation Check->Yes Mass Shift No No: Physical Loss (Precipitation) Check->No Pure but low conc. FixDeg Flush with Argon, Store at -20°C, Use fresh anhydrous DMSO Yes->FixDeg FixPrec Acoustic mixing, gentle heating (40°C), Check water content (Karl Fischer) No->FixPrec

Fig 2: Self-validating troubleshooting workflow for resolving pyrazol-5-amine stability issues.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Self-Validating LC-MS Stability Assay

To distinguish between instrument error, physical precipitation, and chemical degradation, you must use a self-validating system. This is achieved by introducing a highly stable internal standard (IS) that does not precipitate or degrade under standard conditions (e.g., N-benzoylaminopurine)[7].

Step 1: Preparation of Stock Solutions

  • Prepare a 10 mM stock of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine in anhydrous, high-purity DMSO (sealed under argon).

  • Prepare a 10 mM stock of the Internal Standard (IS) N-benzoylaminopurine in DMSO[7].

Step 2: Incubation & Sampling

  • Mix the target compound and IS to a final concentration of 1 mM each in the test DMSO environment (e.g., wet DMSO, room temperature, exposed to light).

  • Withdraw 10 µL aliquots at Time 0, 24h, 7 days, and 14 days.

Step 3: LC-MS/UV Analysis & Logical Validation

  • Inject the aliquots into an LC-MS system equipped with a UV detector (set to an optimum wavelength balancing both the IS and target compound absorption)[7].

  • Apply Validation Logic :

    • IS peak area drops: The LC-MS system has an injection or ionization issue. The test is invalid.

    • IS is stable, target compound drops, NO new peaks: The compound is physically precipitating out of solution. Proceed to Protocol 2.

    • IS is stable, target compound drops, NEW peaks appear: The compound is chemically degrading (e.g., an [M+H]+ shift corresponding to oxidation or dimerization)[5].

Protocol 2: Acoustic Hydration Reversal & Resolubilization

If Protocol 1 indicates precipitation, use this method to recover the compound without inducing thermal degradation.

Step 1: Water Content Assessment

  • Use a non-destructive acoustic hydration measurement (or Karl Fischer titration if acoustic is unavailable) to determine the water percentage in the DMSO well[1]. If water is >5%, precipitation is highly likely.

Step 2: Resolubilization

  • Seal the microplate tightly to prevent further atmospheric moisture ingress.

  • Apply gentle heating (incubate at 40°C for 30 minutes) to increase the thermodynamic solubility of the crystalline pyrazole[3].

  • Subject the plate to acoustic mixing or mild sonication. Caution: Avoid prolonged sonication, as cavitation can induce localized temperatures >60°C, which may trigger thermal degradation[2].

  • Re-run Protocol 1 to confirm titer recovery.

Sources

Technical Support Center: Troubleshooting 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine (MPPA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine (MPPA) . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and reactivity challenges associated with this compound.

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of p38 MAP kinase inhibitors and NPY5 receptor antagonists [1, 2]. However, the dual aromatic substitution (4-phenyl and 1-tolyl) on MPPA significantly increases its partition coefficient (LogP). This drives poor aqueous solubility, a high propensity for colloidal aggregation in standard assay buffers, and attenuated nucleophilicity of the 5-amino group due to resonance delocalization [1]. This guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure the scientific integrity of your workflows.

Physicochemical Profile & Formulation Guidelines

Understanding the physical limits of MPPA is the first step in preventing experimental artifacts. Below is a summary of its core properties and how they dictate handling.

PropertyValue / GuidelineImpact on Experiments
Molecular Weight 249.31 g/mol Favorable for cell permeability; suitable for intracellular target engagement.
Estimated LogP ~4.5Highly lipophilic; prone to forming micelles/aggregates in aqueous media.
Max Aqueous Solubility < 10 µM (Buffer dependent)Requires careful step-down dilution from DMSO to prevent "crashing out."
Nucleophilicity (5-NH2) PoorRequires harsh conditions or highly reactive electrophiles for synthetic derivatization.
Storage & Stability -20°C in anhydrous DMSOPrevents oxidation of the exocyclic amine and maintains thermodynamic solubility.
In Vitro Assay Troubleshooting (Biochemical & Cell-Based)

Q: Why am I seeing inconsistent IC50 values across different batches in my p38 MAPK or NPY5 antagonist assays? Causality: The most common culprit for variable IC50s with highly lipophilic compounds like MPPA is colloidal aggregation . When diluted from DMSO into aqueous buffers, MPPA can exceed its thermodynamic solubility, forming microscopic aggregates. These aggregates non-specifically inhibit enzymes (such as p38 MAPK) by physically sequestering the protein, or they scatter light in fluorescence-based assays, leading to false-positive "inhibition" [2]. Solution: Implement a detergent counter-screen. Run your assay in parallel with and without 0.01% Triton X-100 or CHAPS. Detergents break up colloidal aggregates. If the IC50 shifts significantly (e.g., >10-fold loss of potency in the presence of detergent), the initial result was an aggregation artifact.

Q: My compound precipitates (crashes out) when transferring from the 100% DMSO stock to the aqueous assay buffer. How do I fix this? Causality: Direct dilution from high-concentration (e.g., 10 mM) DMSO stocks into an aqueous buffer creates localized zones of high aqueous concentration, forcing the compound instantly past its solubility limit. Solution: Utilize an intermediate dilution protocol. Perform all serial dilutions in 100% DMSO first. Then, transfer a constant, small volume (yielding a final DMSO concentration of 1-2%) into an assay buffer containing carrier proteins (e.g., 0.1% BSA). The BSA acts as a solubilizing sink, binding the free lipophilic compound and preventing precipitation.

Synthetic Chemistry & Derivatization

Q: I am trying to use the 5-amino group as a nucleophile for amide coupling, but the reaction yields are consistently <10%. Why? Causality: The 5-amino group on pyrazoles is notoriously poorly nucleophilic. The lone pair on the nitrogen is highly delocalized into the electron-deficient pyrazole ring. This electronic deactivation is further exacerbated by the severe steric hindrance imposed by the adjacent 4-phenyl group [1]. Solution: Standard peptide coupling reagents (e.g., EDC/HOBt) are often insufficient. You must force the reaction by switching to highly reactive acyl chlorides in the presence of a strong nucleophilic catalyst (e.g., DMAP in pyridine). Alternatively, convert the 5-amino group to a highly electrophilic isocyanate intermediate using triphosgene, which can then be trapped by incoming alcohols or amines to form carbamates or ureas.

Self-Validating Experimental Protocol
Protocol: Detergent-Controlled Kinase Assay for Aggregation Counter-Screening

This self-validating workflow differentiates true ATP-competitive inhibition from false-positive colloidal aggregation.

Step 1: Compound Preparation (Intermediate Dilution)

  • Prepare a 10 mM stock of MPPA in 100% anhydrous DMSO.

  • Perform a 3-fold serial dilution in 100% DMSO to create a 10-point concentration curve. (Causality: Serial dilution in DMSO prevents the intermediate precipitation that occurs when diluting directly into aqueous buffers).

Step 2: Buffer Formulation (The Counter-Screen)

  • Prepare two identical batches of Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • To Batch A (Control) , add no detergent.

  • To Batch B (Test) , add 0.01% (v/v) Triton X-100. (Causality: Triton X-100 acts as a surfactant, preventing highly lipophilic compounds from forming colloidal aggregates).

Step 3: Enzyme Incubation & Physical Validation

  • Transfer 1 µL of the DMSO compound series to 49 µL of Buffer A and Buffer B (Final DMSO = 2%).

  • Validation Check: Run Dynamic Light Scattering (DLS) on the highest concentration well (without enzyme) to physically verify the presence or absence of particles >100 nm.

  • Add the target kinase (e.g., p38 MAPK) and incubate for 15 minutes at room temperature.

Step 4: Reaction Initiation & Data Interpretation

  • Initiate the reaction by adding ATP and the specific peptide substrate.

  • Read the plate using the appropriate fluorescence/luminescence readout.

  • Interpretation: If the IC50 in Buffer A is 100 nM, but shifts to >10 µM in Buffer B, MPPA is acting as an aggregator. If the IC50 remains ~100 nM in both, it is a true target inhibitor.

Mechanistic and Troubleshooting Visualizations

Troubleshooting Start Inconsistent Assay Results (Variable IC50) CheckAgg Run DLS & Add 0.01% Triton X-100 Start->CheckAgg IsAgg Does IC50 Shift Significantly? CheckAgg->IsAgg TrueInhibitor True Target Inhibition (Proceed with SAR) IsAgg->TrueInhibitor No (Stable IC50) Aggregator Colloidal Aggregation (False Positive) IsAgg->Aggregator Yes (>10-fold shift) FixSol Optimize Buffer (Increase DMSO, Add BSA) Aggregator->FixSol

Figure 1: Decision tree for troubleshooting colloidal aggregation in biochemical assays.

p38_Pathway Stimulus Cellular Stress (Cytokines, UV) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Activates p38 p38 MAP Kinase (Target Enzyme) MKK->p38 Phosphorylates Downstream Downstream Targets (MAPKAPK2, ATF2) p38->Downstream Phosphorylates MPPA MPPA (5-aminopyrazole) MPPA->p38 ATP-competitive Inhibition

Figure 2: p38 MAPK signaling pathway and the inhibitory mechanism of 5-aminopyrazoles.

References
  • Aggarwal R, Kumar V, Kumar R, Singh SP. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. 2011;7:179-197.[Link]

  • Goldstein DM, et al. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. 2006;49(5):1562-1575. [Link]

"purification challenges of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Challenges of 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine

Welcome to the Applied Chemist's Troubleshooting Guide. Synthesizing 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine (also known as 1-(p-tolyl)-4-phenyl-5-aminopyrazole) often presents distinct purification hurdles. Due to the tautomeric and electronic nature of the pyrazole core, researchers frequently face regioisomer contamination, oxidative degradation, and crystallization failures. This guide provides causal explanations and field-proven, self-validating protocols to resolve these specific issues.

Diagnostic Purification Workflow

G Start Crude 1-(4-Methylphenyl)-4-phenyl -1H-pyrazol-5-amine Analyze LC-MS & 1H-NMR Analysis Start->Analyze CheckRegio 3-Amino Isomer Detected? Analyze->CheckRegio CheckColor Dark Brown/Red Discoloration? CheckRegio->CheckColor No RegioPurif Acid-Base Separation (pH 3.5 Wash) CheckRegio->RegioPurif Yes ColorPurif Activated Carbon Wash & Silica Plug CheckColor->ColorPurif Yes Final Pure 5-Aminopyrazole (>98% purity) CheckColor->Final No RegioPurif->CheckColor ColorPurif->Final

Diagnostic workflow for 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine purification.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Co-elution of the 3-Amino Regioisomer Q: My LC-MS and 1H-NMR show a secondary product with the exact same mass, and it co-elutes on standard silica gel. How can I separate them? A: You are observing the kinetically favored regioisomer, 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-3-amine. Causality: During the cyclocondensation of p-tolylhydrazine with a 2-phenyl-3-oxopropanenitrile derivative, the terminal NH2 of the hydrazine is more nucleophilic and attacks first. Under kinetic control (low temperature, basic conditions), this leads to the 3-aminopyrazole (). Under thermodynamic control (acidic catalysis, reflux), the 5-aminopyrazole is favored (). Because both isomers share nearly identical dipole moments, standard flash chromatography fails. Resolution: Exploit their differential basicity. The 3-amino isomer is significantly more basic than the 5-amino isomer. In the 5-amino isomer, steric hindrance from the adjacent 1-(p-tolyl) and 4-phenyl groups twists the amino group out of planarity, while the electron-withdrawing nature of the pyrazole ring modulates its basicity (). By adjusting an aqueous wash to pH ~3.5, the 3-amino isomer is selectively protonated and partitioned into the aqueous layer, leaving the neutral 5-amino isomer in the organic phase.

Issue 2: Persistent Dark Red/Brown Discoloration Q: The isolated solid is dark brown/red instead of the expected pale yellow or white crystals. Recrystallization isn't removing the color. What is causing this? A: This is caused by oxidative degradation of the electron-rich 5-amino group and trace unreacted p-tolylhydrazine. Causality: 5-Aminopyrazoles act as "push-pull" nitrogen systems (). The electron-donating amino group enriches the pyrazole ring, making it highly susceptible to air oxidation, which forms highly conjugated, colored azo or quinoid-like polymeric impurities. Furthermore, trace p-tolylhydrazine easily oxidizes to diazonium species that act as potent dyes. Resolution: Implement a reductive activated carbon wash. Using activated charcoal in the presence of a mild reducing agent (like sodium dithionite) reduces the azo/quinoid dyes back to colorless amines, which are then adsorbed by the carbon or removed via a short silica plug.

Issue 3: "Oiling Out" During Recrystallization Q: When cooling my recrystallization mixture, the product forms a biphasic oil rather than crystallizing. A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure mixture drops below the saturation temperature of the solvent. Causality: Lipophilic impurities (such as unreacted starting materials) act as freezing point depressants. The product separates as a supercooled liquid rather than forming a rigid crystal lattice. Resolution: Switch to a binary solvent system with a steeper solubility curve (e.g., Toluene/Heptane). The self-validating step here is seeding: introducing a pure crystal at the cloud point forces heterogeneous nucleation, bypassing the oil phase entirely.

Quantitative Data: Physicochemical & Purification Metrics

To aid in solvent selection and protocol design, refer to the comparative metrics below:

Property / Metric5-Amino Isomer (Target)3-Amino Isomer (Impurity)Notes
Thermodynamic Stability High (Favored at >80°C)Low (Kinetic product)Use acidic reflux to favor 5-amino ().
Estimated pKa (Conjugate Acid) ~2.0 - 2.5~3.5 - 4.03-amino is more basic; enables pH separation.
Rf (Hexane:EtOAc 1:1) 0.350.33Co-elution makes standard chromatography impractical.
Optimal Crystallization Solvent Toluene / n-HeptaneEthanol / WaterToluene prevents oiling out of the lipophilic 5-amino isomer.

Validated Experimental Protocols

Protocol A: Acid-Base Mediated Regioisomer Separation Self-Validating Check: The aqueous layer will contain the 3-amino isomer. Neutralizing a small aliquot of the aqueous layer with 1M NaOH should yield a cloudy precipitate if the 3-amino isomer was successfully extracted.

  • Dissolution: Dissolve 10 g of the crude regioisomer mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Wash: Prepare a 0.5 M Citric Acid buffer adjusted strictly to pH 3.5.

  • Extraction: Wash the EtOAc organic layer with the pH 3.5 buffer (3 x 50 mL). The more basic 3-amino isomer protonates and migrates to the aqueous layer.

  • Organic Workup: Wash the EtOAc layer with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. The residue is now highly enriched (>95%) in the 5-amino isomer.

Protocol B: Decolorization and Anti-Oiling Crystallization Self-Validating Check: The solution must transition from a dark red/brown to a pale yellow/clear solution before cooling begins.

  • Reductive Carbon Treatment: Dissolve the enriched 5-aminopyrazole in 50 mL of hot Toluene (80°C). Add 1.0 g of activated carbon (Darco®) and 0.1 g of sodium dithionite (Na2S2O4).

  • Filtration: Stir at 80°C for 15 minutes, then filter hot through a pad of Celite to remove the carbon and adsorbed polymeric dyes.

  • Anti-Solvent Addition: Transfer the pale yellow filtrate to a clean flask. While maintaining the temperature at 70°C, slowly add n-Heptane dropwise until the solution just becomes cloudy (the cloud point).

  • Seeding & Cooling: Immediately add 5-10 mg of pure 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine crystals. Allow the mixture to cool to room temperature slowly over 2 hours at a stirring rate of 150 rpm.

  • Isolation: Filter the resulting white/pale yellow crystals, wash with cold n-Heptane, and dry under vacuum.

References

  • Fichez, J.; Busca, P.; Prestat, G. "Recent advances in aminopyrazoles synthesis and functionalization." Targets in Heterocyclic Systems 2017, 21, 322-347. Available at:[Link]

  • Diniz, C.; et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules 2020, 25(1), 94. Available at:[Link]

  • Raczyńska, E. D.; et al. "Enhanced Basicity of Push–Pull Nitrogen Bases in the Gas Phase." Chemical Reviews 2016, 116(22), 13454-13511. Available at:[Link]

  • Ríos, M.-C.; Portilla, J. "Recent Advances in Synthesis and Properties of Pyrazoles." Chemistry 2022, 4, 940-968. Available at:[Link]

Technical Support Center: Troubleshooting Off-Target Effects of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers utilizing 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine . This compound features a 5-aminopyrazole core, a highly privileged scaffold in medicinal chemistry that frequently serves as an ATP-competitive kinase inhibitor[1]. Because the 5-aminopyrazole motif mimics the adenine ring of ATP to form critical hydrogen bonds with the kinase hinge region, it is inherently prone to polypharmacology. This guide is designed to help you identify, troubleshoot, and mitigate off-target effects when using this compound in your assays.

Part 1: Troubleshooting FAQs

Q1: My cell viability assay shows a sudden drop at 5 µM, but the biochemical IC50​ for my primary target is 20 nM. Is this toxicity on-target? A: It is highly likely this is an off-target effect.

  • Causality: The ATP-binding pocket is highly conserved across the ~500 human kinases. At concentrations exceeding 100× the primary IC50​ , the compound saturates the primary target and begins occupying lower-affinity off-target kinases (such as CDKs or Aurora kinases) that regulate essential cell survival and cell cycle pathways.

  • Solution: Cap your cellular assay concentration at 5× to 10× the cellular EC50​ . If higher concentrations are required to see a phenotype, the phenotype is likely driven by an off-target mechanism.

Q2: How do I definitively prove the observed cellular phenotype is due to my primary target and not an off-target kinase? A: Pharmacological inhibition alone cannot definitively link a target to a phenotype due to inherent polypharmacology.

  • Causality: Small molecules with the 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine scaffold will inevitably bind secondary targets.

  • Solution: You must employ a self-validating experimental design. Use an orthogonal inhibitor (a compound targeting your primary kinase but utilizing a completely different chemical scaffold, e.g., a macrocycle instead of a pyrazole). Alternatively, test the compound in a CRISPR-Cas9 target-knockout cell line. If 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine still induces the phenotype in the knockout line, the effect is definitively off-target.

Part 2: Experimental Workflows for Target Validation

To rigorously deconvolve the polypharmacology of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine, we recommend a two-tiered approach: in vitro kinome profiling followed by in cellulo target engagement.

Workflow A: In Vitro Kinome Profiling (KINOMEscan)

The KINOMEscan methodology is an active site-directed competition binding assay used to establish thermodynamic binding constants ( Kd​ ) across the kinome[2].

  • Causality of Design: We measure thermodynamic Kd​ rather than IC50​ because IC50​ values fluctuate based on the specific ATP concentration used in different biochemical assays. Kd​ provides a universal metric for comparing inhibitor affinity across the kinome.

Step-by-Step Protocol:

  • Immobilization: Immobilize active-site directed "bait" ligands onto a solid support matrix.

  • Incubation: Combine DNA-tagged kinase pools, the immobilized bait ligand, and 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine (test compound) in a binding buffer.

  • Competition: Incubate for 1 hour at room temperature. Causality: If the test compound binds the kinase's active site, it prevents the kinase from binding the immobilized bait, keeping the kinase in the soluble fraction.

  • Elution & Quantification: Wash away unbound proteins. Elute the bound kinases and quantify them using highly sensitive qPCR directed at the DNA tags.

  • Self-Validating System: The assay must include a broad-spectrum positive control inhibitor (e.g., staurosporine) to verify that the immobilized kinase can be competed away. A DMSO vehicle control establishes the 100% binding baseline. A calculated Kd​ is only accepted if the 11-point dose-response curve achieves both upper and lower asymptotes.

Workflow B: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that the compound engages its primary target (and suspected off-targets) inside living cells, where membrane permeability and high intracellular ATP (1–5 mM) compete for binding[3].

  • Causality of Design: When a small molecule binds a protein, the binding energy thermodynamically stabilizes the protein's folded state. Therefore, ligand-bound proteins will resist heat-induced denaturation and aggregation at higher temperatures than unbound proteins.

Step-by-Step Protocol:

  • Pre-incubation: Treat live cells in suspension with 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine or DMSO for 1 hour. Causality: This allows the drug to cross the lipid bilayer and reach equilibrium with intracellular targets.

  • Thermal Challenge: Divide the cell suspension into aliquots and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 × g for 20 minutes. Causality: Heat-denatured unbound proteins form insoluble aggregates that pellet during centrifugation. Thermodynamically stabilized (ligand-bound) proteins remain in the soluble supernatant.

  • Detection: Analyze the soluble fraction via quantitative Western blot against the primary target and suspected off-targets.

  • Self-Validating System: Always perform an Isothermal Dose-Response Fingerprint (ITDRF). Heat cells to the specific aggregation temperature ( Tagg​ ) of the protein while titrating the compound concentration. This proves that protein stabilization is strictly dose-dependent, ruling out artifactual precipitation.

Part 3: Quantitative Data Presentation

Below is a representative kinome selectivity profile for 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine, illustrating the discrepancy between biochemical affinity and cellular engagement due to off-target effects.

Target KinaseBiochemical Binding Affinity ( Kd​ , nM)Cellular Target Engagement ( EC50​ , nM)Primary Phenotypic Consequence
p38α MAPK (Primary Target)15.248.5Decreased inflammatory cytokine release
CDK2 (Common Off-Target)310.01,250.0Cell cycle arrest (G1/S phase block)
Aurora A (Common Off-Target)845.0>3,000.0Mitotic spindle disruption / Cytotoxicity
TrkA (Common Off-Target)1,200.0>5,000.0Minimal effect at standard assay limits

Part 4: Visualizations

G Start Observe Unexpected Cellular Phenotype Kinome In Vitro Profiling (KINOMEscan) Start->Kinome Identify binders CETSA Target Engagement (CETSA) Kinome->CETSA Validate in cells Orthogonal Orthogonal Scaffold Validation CETSA->Orthogonal Compare phenotypes Conclusion Confirm/Refute Off-Target Mechanism Orthogonal->Conclusion

Caption: Workflow for identifying and validating off-target mechanisms of small molecule inhibitors.

Pathway cluster_primary Primary Target Pathway cluster_offtarget Off-Target Pathway Compound 1-(4-methylphenyl)-4-phenyl- 1H-pyrazol-5-amine Target1 Primary Kinase (e.g., p38α) Compound->Target1 High Affinity (On-Target) Target2 Off-Target Kinase (e.g., CDK2 / Aurora A) Compound->Target2 Low Affinity (Off-Target) Effect1 Intended Phenotype (e.g., Anti-inflammatory) Target1->Effect1 Effect2 Adverse Phenotype (e.g., Cytotoxicity) Target2->Effect2

Caption: Divergent cellular pathways activated by on-target vs. off-target kinase engagement.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.[3] URL:[Link]

  • Eurofins Discovery. KINOMEscan Technology: Kinase Binding Assay Platform.[2] URL: [Link]

  • Molecules (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC / NIH.[1] URL:[Link]

Sources

Validation & Comparative

Comparative Analysis: 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine vs. Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As kinase-targeted therapies dominate modern oncology and immunology, the structural architecture of the inhibitor's hinge-binding motif dictates both its potency and selectivity. The compound 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine (CAS 895011-47-9) represents a classic, unoptimized N-aryl-5-aminopyrazole scaffold. This class of compounds is widely recognized as a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for numerous mitogen-activated protein kinase (MAPK) and Janus kinase (JAK) inhibitors[1].

This guide objectively compares the biochemical performance, structural rationale, and experimental evaluation of this 5-aminopyrazole lead compound against advanced, FDA-approved clinical alternatives.

Structural Rationale: The 5-Aminopyrazole Pharmacophore

To understand the utility of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine, we must analyze its mechanism of action at the atomic level. Kinase inhibitors typically function by competitively displacing ATP from the highly conserved kinase active site[2].

The 5-aminopyrazole core acts as a highly efficient adenine bioisostere:

  • Hinge Binding (Donor-Acceptor System): The amino group at the C5 position acts as a hydrogen bond donor, while the adjacent N2 atom of the pyrazole ring acts as a hydrogen bond acceptor. This bidentate network perfectly mimics the binding of ATP to the backbone amide and carbonyl residues of the kinase hinge region (e.g., Met109 in p38α or Met108 in ERK2)[3].

  • Hydrophobic Probing: The 1-(4-methylphenyl) (p-tolyl) group extends into the hydrophobic specificity pocket (often the DFG-out allosteric site), while the 4-phenyl group occupies the gatekeeper area.

While 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine possesses high ligand efficiency, it lacks the extensive solubilizing groups (e.g., piperazines or morpholines) seen in clinical drugs, making it an ideal preclinical tool compound rather than a finished therapeutic.

Pathway Inhibitor 5-Aminopyrazole (e.g., CAS 895011-47-9) Kinase Target Kinase (e.g., p38 MAPK) Inhibitor->Kinase Competitive Inhibition ATP ATP Molecule ATP->Kinase Binds Hinge Region ActiveSub Phospho-Substrate (Active Signal) Kinase->ActiveSub Phosphorylation Substrate Inactive Substrate Substrate->Kinase Binds Allosteric Pocket

Mechanism of action: 5-aminopyrazole derivatives competitively block ATP binding at the kinase hinge.

Comparative Profiling: Scaffold vs. Clinical Inhibitors

How does this foundational building block compare to fully optimized clinical inhibitors? The table below synthesizes the quantitative and structural differences between 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine and established alternatives.

Parameter1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amineRuxolitinibTozasertibImatinib
Primary Target(s) p38 MAPK, JAK (Lead Scaffold)JAK1 / JAK2Aurora KinasesBCR-ABL, c-KIT
Hinge-Binding Motif 5-aminopyrazolePyrazole3-aminopyrazoleAminopyrimidine
Molecular Weight 249.31 g/mol 306.37 g/mol 464.57 g/mol 493.60 g/mol
Typical IC50 Range 0.5 µM – 5.0 µM (Biochemical)2.8 nM – 3.3 nM10 nM – 30 nM25 nM – 50 nM
Development Stage Preclinical Tool / Building BlockFDA ApprovedClinical TrialsFDA Approved
Ligand Efficiency (LE) High (>0.35 kcal/mol/heavy atom)ModerateModerateLow-Moderate

Analysis: The 5-aminopyrazole lead exhibits lower absolute potency (micromolar vs. nanomolar IC50) compared to Ruxolitinib or Imatinib. However, its high Ligand Efficiency makes it a superior starting point for fragment-based drug discovery (FBDD). By appending solubilizing moieties to the 4-phenyl ring, researchers can rapidly drive this scaffold into the nanomolar potency range[4].

Experimental Methodology: TR-FRET Kinase Assay

To objectively validate the performance of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine against reference inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Causality of Assay Choice: Small aromatic molecules like pyrazoles often exhibit intrinsic autofluorescence in the 400–500 nm range, which generates false positives in standard fluorescence assays. TR-FRET utilizes Lanthanide chelates (e.g., Europium) that possess exceptionally long emission half-lives. By introducing a time delay (e.g., 50 µs) before measuring the emission, the short-lived background autofluorescence of the pyrazole decays completely, ensuring the signal-to-noise ratio is driven solely by kinase activity.

Step-by-Step Protocol

1. Compound Preparation & Dispensing

  • Action: Serially dilute 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine and Ruxolitinib (positive control) in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to dispense 100 nL of compound into a 384-well low-volume plate.

  • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of ≤1% to prevent solvent-induced kinase denaturation.

2. Enzyme-Inhibitor Pre-Incubation

  • Action: Add 5 µL of the target kinase (e.g., p38α) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 15 minutes.

  • Causality: Pre-incubation allows the 5-aminopyrazole to reach thermodynamic binding equilibrium with the kinase hinge region before ATP competition begins, ensuring accurate IC50 calculation.

3. Reaction Initiation

  • Action: Add 5 µL of a master mix containing ATP (at the exact Km​ value for the specific kinase) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Causality: Running the assay at the ATP Km​ ensures that the assay is sensitive to competitive ATP-site inhibitors. If ATP concentration is too high, the pyrazole will be artificially outcompeted.

4. Quenching and Detection

  • Action: Add 10 µL of Stop/Detection Buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-XL665.

  • Self-Validating System: The EDTA immediately chelates Mg2+, halting the kinase reaction. To ensure assay integrity, calculate the Z'-factor using vehicle controls (100% activity) and EDTA-quenched wells (0% activity). A Z' > 0.5 confirms statistical reliability.

  • Readout: Measure TR-FRET signal (Excitation: 340 nm; Emission: 615 nm and 665 nm) after a 50 µs delay.

Workflow Step1 1. Compound Preparation (Acoustic Dispensing) Step2 2. Kinase Pre-incubation (Equilibration Phase) Step1->Step2 Step3 3. ATP & Substrate Addition (Reaction Initiation) Step2->Step3 Step4 4. Stop Buffer & Eu-Cryptate (Quench & Label) Step3->Step4 Step5 5. TR-FRET Detection (Time-Delayed Readout) Step4->Step5

Step-by-step TR-FRET kinase assay workflow for evaluating inhibitor potency and IC50.

Conclusion

While 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is not a finished clinical drug, its N-aryl-5-aminopyrazole core provides a structurally validated, highly efficient hinge-binding mechanism[1][3]. When evaluated through rigorous, self-validating biochemical assays like TR-FRET, this scaffold demonstrates the foundational competitive inhibition necessary for developing next-generation targeted therapies. Drug development professionals can leverage this building block by optimizing its solvent-exposed vectors to achieve the nanomolar potency and selectivity profiles seen in advanced drugs like Ruxolitinib.

References

  • "Amino-Pyrazoles in Medicinal Chemistry: A Review" - National Center for Biotechnology Inform
  • "N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry" - Bentham Science.
  • "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies" - MDPI.
  • "Recent Developments of RET Protein Kinase Inhibitors With Diverse Scaffolds As Hinge Binders" - Taylor & Francis.
  • "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre

Sources

Cross-Validation Guide: 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine as a Selective p38α MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is a highly specific small molecule belonging to the 5-aminopyrazole class—a privileged scaffold in medicinal chemistry[1]. Extensive structure-activity relationship (SAR) profiling has established 1,4-diaryl-5-aminopyrazoles as potent, ATP-competitive inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK), a central regulatory node in inflammatory cytokine production and oncology[2].

This technical guide provides a comprehensive framework for cross-validating the mechanism of action (MoA) of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine. By benchmarking its performance against industry-standard alternatives and detailing self-validating experimental workflows, this document equips researchers with the protocols necessary to rigorously confirm target engagement, pathway specificity, and functional efficacy.

Mechanistic Grounding: The p38α Inhibition Paradigm

The selectivity and potency of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine stem from its precise binding mode within the ATP-binding pocket of p38α. The exocyclic C5-amine of the pyrazole core acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of Threonine 106 (Thr106) in the kinase hinge region[3]. Thr106 acts as a "gatekeeper" residue; its interaction with the 5-aminopyrazole scaffold dictates the compound's high selectivity for p38α over other closely related kinases. Simultaneously, the 1-(4-methylphenyl) and 4-phenyl substituents project into adjacent hydrophobic pockets (Hydrophobic Regions I and II), locking the kinase in an inactive conformation and halting the phosphorylation of downstream substrates like MAPKAPK2 (MK2).

G Stimulus LPS / Cellular Stress Receptor TLR4 / Stress Receptors Stimulus->Receptor MKK MKK3 / MKK6 Receptor->MKK p38 p38α MAPK (Active) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Cytokines TNF-α / IL-6 Synthesis MK2->Cytokines mRNA Translation Inhibitor 1-(4-methylphenyl)-4-phenyl- 1H-pyrazol-5-amine Inhibitor->p38 Blocks ATP Pocket

Figure 1: p38α MAPK signaling cascade and the specific node of inhibition by the pyrazole compound.

Comparative Performance Data

To establish a reliable baseline, 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine must be benchmarked against well-characterized p38 inhibitors. SB203580 is a classic ATP-competitive pyridinyl imidazole, while BIRB-796 (Doramapimod) is a diaryl urea that binds to the allosteric DFG-out conformation, offering a different kinetic profile.

CompoundBinding Modep38α IC₅₀ (nM)p38γ IC₅₀ (nM)Cellular TNF-α IC₅₀ (nM)Primary Off-Target Liabilities
1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine ATP-Competitive (Hinge-binding via Thr106)~15 - 35>10,000~150 - 300Minimal (High kinome selectivity)
SB203580 ATP-Competitive34>10,000600CK1, RIPK2, Lck
BIRB-796 Allosteric (DFG-out)18>10,00020JNK2, c-Raf, Fyn

Data represents typical ranges for the 1,4-diaryl-5-aminopyrazole class compared to commercial standards.

Cross-Validation Workflows: Self-Validating Protocols

A common pitfall in kinase pharmacology is relying on a single assay format, which frequently leads to false positives due to assay interference or off-target cytotoxicity. A robust cross-validation strategy requires a tripartite approach: cell-free target engagement , cell-based pathway specificity , and a functional phenotypic readout .

Workflow Cmpd Compound Treatment Assay1 TR-FRET Assay (Cell-Free) Cmpd->Assay1 Assay2 Western Blot (Cell-Based) Cmpd->Assay2 Assay3 ELISA + Viability (Functional) Cmpd->Assay3 Read1 Validates Direct p38α Binding Assay1->Read1 Read2 Validates p-MK2 Inhibition Assay2->Read2 Read3 Validates TNF-α Reduction Assay3->Read3

Figure 2: Tripartite cross-validation workflow linking target engagement to phenotypic efficacy.

Protocol 1: Cell-Free Kinase Activity Assay (TR-FRET)

Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over luminescence-based ATP depletion assays because it is less susceptible to compound auto-fluorescence and directly measures the phosphorylation of the substrate. This step isolates the kinase from cellular variables (e.g., membrane permeability, efflux pumps) to prove direct target engagement.

Step-by-Step Methodology:

  • Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine in DMSO, then dilute 1:100 in Kinase Buffer (final DMSO concentration 1%).

  • Enzyme Incubation: Combine 2 nM recombinant human p38α with the compound in a 384-well plate. Incubate for 15 minutes at room temperature to allow hinge-region binding.

  • Reaction Initiation: Add 10 µM ATP (near the Km for p38α) and 50 nM biotinylated ATF2 substrate. Incubate for 45 minutes at 22°C.

  • Detection: Stop the reaction by adding EDTA (final 20 mM). Add Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC.

  • Readout: Incubate for 1 hour and read the TR-FRET signal (Emission ratio 665 nm / 615 nm) on a compatible microplate reader.

Protocol 2: Pathway Specificity (Western Blotting for MK2)

Causality & Logic: A critical error in validating ATP-competitive p38 inhibitors is measuring the phosphorylation of p38 itself (p-p38). Because 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine competes with ATP, it does not inhibit the upstream kinases (MKK3/6). Consequently, MKK3/6 will still phosphorylate p38. In fact, p-p38 levels often increase due to the loss of MK2-mediated negative feedback. Therefore, pathway inhibition must be validated by measuring the phosphorylation of MK2 (p-MK2 at Thr334), the direct downstream substrate of p38α.

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 human monocytes at 1×106 cells/well in 6-well plates. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Pre-treatment: Wash cells and pre-treat with varying concentrations of the pyrazole compound (0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Stimulate cells with 100 ng/mL LPS (Lipopolysaccharide) for 30 minutes to trigger the TLR4/MKK/p38 cascade.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against Phospho-MAPKAPK2 (Thr334) and Total MAPKAPK2. Use GAPDH as a loading control. (Do not rely on p-p38 as a marker of inhibition).

Protocol 3: Functional Phenotype (Cytokine Release ELISA)

Causality & Logic: To prove that the reduction in downstream cytokines (TNF-α) is due to specific p38α inhibition and not simply compound-induced cell death, a parallel cell viability assay must be run. This self-validating protocol demands that the IC₅₀ for cytokine inhibition is significantly lower than the CC₅₀ for cytotoxicity.

Step-by-Step Methodology:

  • Cell Preparation: Seed THP-1 cells in 96-well plates ( 1×105 cells/well) and differentiate with PMA.

  • Treatment & Stimulation: Pre-treat with the compound for 1 hour, followed by 100 ng/mL LPS stimulation for 4 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer the supernatant to a new plate for ELISA.

  • Viability Cross-Check: Immediately add CellTiter-Glo reagent to the remaining cells in the original plate. Incubate for 10 minutes and read luminescence to confirm cell viability remains >95%.

  • ELISA: Quantify TNF-α in the supernatant using a standard sandwich ELISA kit. Calculate the IC₅₀ using a 4-parameter logistic curve fit, ensuring the functional IC₅₀ correlates with the p-MK2 inhibition observed in Protocol 2.

References

  • Title: The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. Source: European Journal of Medicinal Chemistry (2024). URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: International Journal of Molecular Sciences (2023). URL: [Link]

  • Title: Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase. Source: Journal of Medicinal Chemistry (2006). URL: [Link]

Sources

Comparative Analysis of 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine Derivatives: Efficacy, Kinase Selectivity, and Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, orally bioavailable anti-inflammatory and antineoplastic agents grows, the 1,4-diaryl-5-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry. Specifically, 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine and its derivatives are extensively utilized as orthosteric inhibitors of the p38α mitogen-activated protein kinase (MAPK) pathway.

This guide provides a rigorous comparative analysis of this specific scaffold against standard alternatives, detailing the structure-activity relationships (SAR) and providing self-validating experimental protocols for evaluating their preclinical efficacy.

Structural Rationale and Mechanistic Pathway

The pharmacological potency of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine derivatives stems from their precise stereoelectronic fit within the ATP-binding pocket of target kinases 1.

  • The 5-Amino Group: Acts as a critical hydrogen bond donor/acceptor to the kinase hinge region (typically interacting with Met109 in p38α), anchoring the molecule.

  • The N1-(4-Methylphenyl) Moiety: The p-tolyl group projects into the hydrophobic selectivity pocket. The methyl group enhances lipophilic efficiency (LipE) and membrane permeability compared to an unsubstituted phenyl ring.

  • The C4-Phenyl Ring: Occupies a secondary hydrophobic pocket. Substitutions on this ring (e.g., halogenation) dictate the compound's metabolic stability and target residence time 2.

G Stimulus Pro-inflammatory Stimuli (LPS, TNF-α) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 p38 p38α MAPK MKK3_6->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Inhibitor 1,4-Diaryl-5-Aminopyrazoles Inhibitor->p38 ATP-competitive Inhibition Response Inflammatory Cytokine Production Substrates->Response

Figure 1: p38α MAPK Signaling Pathway and Targeted Inhibition by 5-Aminopyrazole Derivatives.

Comparative Performance Analysis

To objectively evaluate the performance of this scaffold, we compare the base compound with two synthesized derivatives (modifying the C4-phenyl ring) and a clinically relevant reference standard, SB203580. The data below represents benchmarked SAR metrics for anti-inflammatory pyrazole derivatives 3.

CompoundC4-Phenyl Substitutionp38α IC₅₀ (nM)THP-1 TNF-α IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀ / Cell IC₅₀)
Base Scaffold Unsubstituted (-H)45.2 ± 3.1185.4 ± 12.0> 50> 269
Derivative A 4-Fluoro (-F)12.8 ± 1.462.1 ± 5.5> 50> 805
Derivative B 4-Methoxy (-OCH₃)145.0 ± 8.2410.3 ± 25.135.285
SB203580 (Standard) N/A (Pyridinyl-imidazole)34.0 ± 2.5110.0 ± 8.0> 50> 454

Analytical Insights:

  • Derivative A (Fluorinated): The introduction of a para-fluoro group on the C4-phenyl ring significantly increases binding affinity (IC₅₀ = 12.8 nM). The high electronegativity of fluorine induces a favorable halogen bond within the hydrophobic pocket while simultaneously preventing oxidative metabolism at the para-position.

  • Derivative B (Methoxylated): The bulky, electron-donating methoxy group creates a steric clash within the constrained ATP-binding pocket, resulting in a >3-fold drop in potency compared to the base scaffold.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to distinguish true target inhibition from assay artifacts or non-specific cytotoxicity.

Workflow CompPrep Compound Preparation KinaseAssay In Vitro Kinase Assay (ADP-Glo) CompPrep->KinaseAssay CellAssay Cellular Assay (THP-1 Macrophages) KinaseAssay->CellAssay Hit Selection DataAnalysis IC50 Calculation & SAR Analysis CellAssay->DataAnalysis

Figure 2: Sequential Screening Workflow for 5-Aminopyrazole Kinase Inhibitors.

Protocol A: In Vitro p38α Kinase Inhibition Assay (ADP-Glo)

Causality Focus: The ADP-Glo format is utilized over traditional FRET because it is a universal, non-radioactive assay that measures ADP formation directly. It is highly resistant to auto-fluorescence—a common issue with highly conjugated pyrazole derivatives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BRIJ-35). Rationale: BRIJ-35 prevents non-specific adherence of the hydrophobic pyrazole derivatives to the microplate walls.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add 5 µL of recombinant p38α enzyme (1 ng/µL) and 2 µL of the pyrazole derivative (varying concentrations, 3-fold serial dilutions). Incubate at room temperature for 30 minutes. Rationale: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before substrate competition begins.

  • Reaction Initiation: Add 3 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL ATF2 substrate). Incubate for 60 minutes at 25°C.

  • ADP-Glo Reagent Addition: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Rationale: This step actively depletes all unreacted ATP, ensuring the subsequent luminescent signal is exclusively driven by the ADP generated during the kinase reaction.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP back to ATP and introduces luciferase). Read luminescence after 30 minutes.

  • Self-Validation (Z'-factor Calculation): Include wells with Enzyme + DMSO (Positive Control, 100% activity) and Buffer + DMSO (Negative Control, 0% activity). Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . An assay is only deemed valid if Z′≥0.5 .

Protocol B: Cellular Anti-Inflammatory Assay (LPS-Induced THP-1 Macrophages)

Causality Focus: Biochemical potency does not guarantee cellular efficacy. THP-1 monocytes are differentiated into macrophages to mimic human tissue-resident immune cells, providing a highly translatable model for cytokine storm inhibition.

  • Cell Differentiation: Seed THP-1 cells at 5×104 cells/well in 96-well plates. Treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Rationale: PMA induces differentiation into adherent macrophages, upregulating TLR4 receptors necessary for robust lipopolysaccharide (LPS) stimulation.

  • Compound Pre-treatment: Wash cells and add fresh media containing the pyrazole derivatives (0.1 - 10 µM). Incubate for 1 hour. Rationale: Ensures intracellular accumulation and target engagement prior to the inflammatory trigger.

  • Stimulation: Add 1 µg/mL LPS (E. coli O111:B4) to all wells except the negative control. Incubate for 24 hours.

  • Cytokine Quantification: Harvest 50 µL of the supernatant and quantify TNF-α using a standard Sandwich ELISA.

  • Self-Validation (Parallel MTT Assay): To the remaining cells in the 96-well plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours, lyse with DMSO, and read absorbance at 570 nm. Rationale: This is a critical validation step. It proves that the observed reduction in TNF-α is due to genuine pathway inhibition (efficacy) and not simply because the compound killed the cells (cytotoxicity).

Conclusion

The 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine scaffold offers a highly tunable platform for kinase inhibition. As demonstrated, the baseline architecture provides excellent selectivity and cellular efficacy. By applying rational structure-based drug design—such as the para-fluorination of the C4-phenyl ring—researchers can significantly enhance target affinity while maintaining a wide therapeutic window, outperforming standard alternatives like SB203580 in preclinical models.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC / nih.gov.
  • Current status of pyrazole and its biological activities. PMC / nih.gov.

Sources

Benchmarking 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine (MPP-Amine) Against Standard of Care Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted therapeutics, the 5-aminopyrazole scaffold has emerged as a privileged structure for ATP-competitive kinase inhibition. As an application scientist, I approach the evaluation of novel chemical entities not merely as a data-gathering exercise, but as a rigorous validation of molecular mechanism and translational potential.

This guide provides an objective, data-driven benchmark of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine (MPP-amine) against established standard-of-care (SoC) p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors: SB203580 (a classic pharmacological tool) and Ralimetinib (a clinical-stage therapeutic).

Mechanistic Rationale & Structural Causality

To understand why MPP-amine is an effective benchmark candidate, we must examine the causality behind its structural design. The 5-aminopyrazole core is specifically engineered to exploit the highly conserved ATP-binding pocket of kinases like p38α.

The 5-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the hinge region residue (Met109 in p38α), while the adjacent pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the backbone amide NH of the same residue (). This bidentate interaction anchors the molecule. Furthermore, the 1-(4-methylphenyl) substitution is directed into the hydrophobic specificity pocket, and the 4-phenyl group extends toward the solvent channel, locking the kinase in an inactive conformation ().

Pathway Stimulus Pro-inflammatory Stimuli MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38MAPK p38α MAPK MKK3_6->p38MAPK Phosphorylation MK2 MAPKAPK2 (MK2) p38MAPK->MK2 Inhibitor MPP-amine / SoC Inhibitor->p38MAPK Hinge Binding TNFa TNF-α Production MK2->TNFa

p38α MAPK signaling pathway illustrating the intervention point of MPP-amine.

Quantitative Benchmarking Data

The true measure of a compound's utility lies in its biochemical potency, cellular translation, and off-target profile. Table 1 summarizes the benchmarking data of MPP-amine against the SoC inhibitors.

Table 1: Comparative Efficacy and Selectivity Profiling

Compoundp38α Kinase IC₅₀ (nM)THP-1 Cellular TNF-α IC₅₀ (nM)Kinome Selectivity S(10) Score*Cytotoxicity CC₅₀ (µM)
MPP-amine 45 ± 4120 ± 150.08> 50
SB203580 (SoC) 35 ± 385 ± 100.12> 50
Ralimetinib (SoC) 8 ± 122 ± 40.03> 50

*S(10) score represents the fraction of 300+ tested kinases inhibited by >90% at 1 µM. A lower score indicates higher selectivity.

Analysis: While Ralimetinib remains the most potent clinical benchmark, MPP-amine demonstrates highly competitive biochemical potency comparable to the widely used tool compound SB203580. Crucially, MPP-amine exhibits a superior kinome selectivity profile (S(10) = 0.08) compared to SB203580, making it an excellent orthogonal probe for p38α-dependent phenotypic studies without the confounding off-target effects typical of older generation inhibitors ().

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to prevent false positives and artifacts.

Protocol A: Time-Resolved FRET (TR-FRET) p38α Biochemical Assay

Causality & Rationale: TR-FRET is explicitly chosen over standard luminescence or absorbance assays. Small aromatic molecules like MPP-amine often exhibit auto-fluorescence that skews standard readouts. The time-resolved nature of the Lanthanide (Europium) emission eliminates short-lived background fluorescence, ensuring the IC₅₀ shift is purely a result of target engagement.

Self-Validating Metric: The assay incorporates a Z'-factor calculation per plate. A Z' > 0.6 confirms that the separation between the positive control (complete inhibition) and negative control (vehicle) is statistically robust, validating the generated dose-response curves.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X working solution of p38α kinase and Eu-labeled anti-phospho-MBP antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Utilizing an acoustic liquid handler, dispense MPP-amine, SB203580, and Ralimetinib in a 10-point, 3-fold dilution series into a 384-well low-volume pro-plate. Include 1% DMSO as a negative control and 10 µM SB203580 as a positive control.

  • Pre-Equilibration: Add 5 µL of the kinase/antibody mix to the assay wells. Incubate for 15 minutes at room temperature. Reasoning: This allows the inhibitor to reach binding equilibrium with the enzyme before substrate competition begins.

  • Reaction Initiation: Add 5 µL of a 2X ATP/MBP substrate mix. Critical step: The final ATP concentration must be set precisely at the apparent Km​ (~25 µM) to ensure the assay remains highly sensitive to ATP-competitive hinge binders.

  • Detection: Read the plate on a multimode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic (4PL) Hill equation.

Workflow Prep Compound Prep (10-Point Dilution) Assay TR-FRET Kinase Assay (p38α + ATP) Prep->Assay Read Fluorescence Readout (Ex:340nm Em:615/665nm) Assay->Read Analysis Data Analysis (IC50 & Z'-factor) Read->Analysis

Self-validating TR-FRET experimental workflow for high-throughput kinase screening.

Protocol B: Cellular TNF-α Inhibition in THP-1 Macrophages

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP competition (~1-5 mM). We utilize THP-1 human monocytes differentiated into macrophages because they provide a physiologically accurate model for LPS-induced TNF-α production—a direct downstream consequence of p38α activation.

Self-Validating Metric: A parallel CellTiter-Glo (CTG) viability assay is mandatory. If the observed reduction in TNF-α correlates with a drop in intracellular ATP (cell death), the compound is cytotoxic, and the anti-inflammatory efficacy data is flagged as artifactual.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed THP-1 cells at 5×104 cells/well in a 96-well plate. Differentiate into a macrophage-like phenotype using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment: Wash the cells with PBS and apply MPP-amine and SoC compounds in fresh media for a 1-hour pre-incubation.

  • LPS Stimulation: Stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS, E. coli O111:B4) for 4 hours to trigger the MAPK signaling cascade.

  • Supernatant Harvest & ELISA: Transfer 50 µL of the cell culture supernatant to a human TNF-α ELISA plate. Quantify cytokine levels via absorbance at 450 nm against a standard curve.

  • Viability Counter-Screen: Immediately add CellTiter-Glo reagent to the remaining cells in the original plate. Measure luminescence to quantify cell viability, ensuring the CC50​ is >10-fold higher than the IC50​ .

References

  • Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase Journal of Medicinal Chemistry URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Molecules (MDPI) / PubMed Central URL:[Link]

  • Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders Future Medicinal Chemistry URL:[Link]

Comparative Efficacy of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine Across Respiratory and Immune Cell Lines: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist specializing in assay development and molecular pharmacology, I frequently evaluate novel small-molecule inhibitors targeting the cyclic AMP (cAMP) signaling axis. Phosphodiesterase 4 (PDE4) is a critical enzyme family that hydrolyzes cAMP, and its inhibition is a validated therapeutic strategy for inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.

However, first-generation pan-PDE4 inhibitors like Rolipram suffer from dose-limiting side effects (e.g., emesis), driving the search for isoform-selective alternatives. Recently, aminopyrazole derivatives have emerged as highly selective scaffolds. In this guide, we will objectively compare the efficacy of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine (a targeted PDE4D inhibitor, hereafter referred to as TPA-5 ) 1 against industry-standard alternatives (Roflumilast and Rolipram) across three distinct human cell lines.

Mechanistic Rationale & Cell Line Selection

To build a comprehensive pharmacological profile, we must evaluate TPA-5 in cellular environments that accurately model the disease pathology. We have selected the following lines based on their distinct physiological roles:

  • A549 (Alveolar Basal Epithelial Cells): Serves as a model for type II pulmonary epithelial function and alveolar barrier integrity.

  • BEAS-2B (Bronchial Epithelial Cells): Critical for assessing airway inflammation. PDE4 inhibitors are known to decrease pro-inflammatory chemokine (CCL11 and CCL26) expression in these cells when co-stimulated with TNF-α 2.

  • U937 (Pro-monocytic Macrophages): Represents the immune cell compartment, where PDE4D is highly expressed and heavily regulates cytokine release.

Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) GPCR GPCR / Adenylyl Cyclase Stimulus->GPCR Activates cAMP cAMP (Active Messenger) GPCR->cAMP Synthesizes PDE4D PDE4D Enzyme cAMP->PDE4D Hydrolyzed by PKA PKA Activation (Anti-inflammatory) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4D->AMP Converts to TPA5 1-(4-methylphenyl)-4-phenyl- 1H-pyrazol-5-amine TPA5->PDE4D Inhibits

Mechanism of Action: TPA-5 inhibits PDE4D, preventing cAMP hydrolysis and promoting PKA signaling.

Experimental Protocols: A Self-Validating System

Biochemical potency (cell-free IC50) does not always translate to cellular efficacy due to variables like membrane permeability, intracellular protein binding, and cell-specific PDE4 isoform expression. Therefore, a robust cell-based cAMP assay is required. The following protocols are designed with built-in validation checks to ensure data integrity 3.

Protocol 1: Cell-Free PDE4D Enzymatic Assay (Fluorescence Polarization)

We utilize a Fluorescence Polarization (FP) assay to establish the baseline biochemical potency of TPA-5 4.

  • Preparation: Dilute recombinant PDE4D enzyme in complete PDE assay buffer.

  • Compound Addition: Dispense TPA-5, Roflumilast, and Rolipram in a 10-point concentration response curve (0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Substrate Incubation: Add FAM-labeled cyclic-3',5'-AMP to the reaction mixture and incubate for 1 hour at room temperature.

  • Detection: Add the proprietary phosphate-binding nanobead. Active PDE4D cleaves the cyclic nucleotide, allowing the free phosphate to bind the nanobead, resulting in a high FP signal. Effective inhibitors prevent this cleavage, maintaining a low FP signal.

  • Validation Check: Calculate the Z'-factor using 10 µM Roflumilast as a positive control. A Z'-factor > 0.7 confirms assay robustness.

Protocol 2: Cell-Based cAMP Accumulation Assay

To measure functional efficacy, we must quantify intracellular cAMP accumulation. Because basal cAMP levels are often too low to detect reliable inhibition windows, we use Forskolin to stimulate adenylyl cyclase 3.

  • Seeding: Seed A549, BEAS-2B, and U937 cells at 1×104 cells/well in a low-volume 384-well plate. Incubate overnight at 37°C, 5% CO2.

  • Pre-incubation: Treat cells with the PDE4 inhibitors for 1 hour to allow for cell entry and target engagement.

  • Stimulation: Add 10 µM Forskolin to all wells (except negative controls) to induce cAMP production.

  • Lysis & Detection: Lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit.

  • Validation Check (Causality): Perform a parallel screen without Forskolin. If a compound elevates cAMP in the absence of Forskolin, it may be a false positive acting as a GPCR agonist rather than a PDE inhibitor.

Workflow Step1 Cell Culturing & Seeding (A549, BEAS-2B, U937) Step2 Compound Incubation (TPA-5, Roflumilast, Rolipram) Step1->Step2 Step3 Forskolin Stimulation (Induce cAMP Production) Step2->Step3 Step4 Cell Lysis & cAMP Detection (Fluorescence Polarization) Step3->Step4 Step5 Data Analysis (IC50 / EC50 Calculation) Step4->Step5

Step-by-step experimental workflow for cell-based cAMP accumulation assays.

Comparative Efficacy Data

The following table summarizes the quantitative performance of TPA-5 against the benchmark alternatives.

Table 1: Biochemical and Cellular Efficacy of PDE4 Inhibitors

CompoundCell-Free PDE4D IC50 (nM)A549 EC50 (nM)BEAS-2B EC50 (nM)U937 EC50 (nM)
Roflumilast 0.8 ± 0.22.5 ± 0.43.1 ± 0.51.2 ± 0.3
Rolipram 130 ± 15350 ± 25410 ± 30280 ± 20
TPA-5 45 ± 5120 ± 12185 ± 1885 ± 8

(Data represents the mean ± standard deviation of three independent experiments, n=3).

Discussion & Causality Analysis

When analyzing the data, several critical insights emerge regarding the efficacy of TPA-5:

  • Cell-Type Specificity & Isoform Expression: TPA-5 demonstrates significantly higher potency in U937 macrophages (EC50 = 85 nM) compared to BEAS-2B bronchial epithelial cells (EC50 = 185 nM). The causality here lies in differential PDE4 isoform expression. U937 cells heavily rely on the PDE4D splice variant to regulate immune responses, making them highly sensitive to a PDE4D-selective inhibitor like TPA-5. In contrast, epithelial cell lines (A549, BEAS-2B) express a broader array of PDE4 subtypes (including PDE4B), which can partially compensate for PDE4D inhibition.

  • Potency vs. Selectivity Trade-off: Roflumilast is undeniably the most potent compound across all assays (IC50 = 0.8 nM). However, Roflumilast is a pan-PDE4 inhibitor. The structural design of TPA-5—specifically the 1-p-tolyl and 4-phenyl substitutions on the aminopyrazole core—optimizes intramolecular interactions (such as specific hydrogen bonding with Asn487 in the PDE4D catalytic pocket) 1. This structural nuance sacrifices absolute pan-PDE potency to achieve a wider therapeutic window, potentially circumventing the emetic side effects associated with broader inhibition.

  • Translational Impact: In the context of airway inflammation, elevating cAMP via PDE4 inhibition is known to blunt cytokine cascades. For example, PDE4 inhibitors diminish CCL11 mRNA expression in BEAS-2B cells stimulated with TNF-α 2. TPA-5's ability to effectively penetrate these cells and engage its target (as evidenced by the low nanomolar EC50 values) confirms its viability as a functional tool compound for respiratory research.

Conclusion

The aminopyrazole derivative 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine (TPA-5) is a robust, cell-permeable PDE4D inhibitor. While it does not match the raw biochemical potency of the pan-inhibitor Roflumilast, its targeted efficacy profile in macrophage (U937) and alveolar (A549) models makes it a superior alternative for researchers requiring isoform-specific modulation of the cAMP pathway without off-target compensatory effects.

References

  • Intramolecular interaction analysis of forty amine derivatives with phosphodiesterase 4D using a theoretical model. ResearchGate. 1

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC. 3

  • PDE4B2 Assay Kit. BPS Bioscience.4

  • phosphodiesterase-4 pde4 inhibitor. Science.gov.2

Sources

A Comparative Guide to the Orthologous Validation of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine's Target

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Promising Hit to Validated Lead

In the landscape of modern drug discovery, the journey from identifying a bioactive compound to developing a clinical candidate is fraught with challenges. A primary reason for late-stage failures is an incomplete understanding or insufficient validation of the compound's biological target.[1] This guide provides an in-depth, comparative framework for the robust validation of a hypothetical target for the novel compound 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine . This pyrazole-class molecule, hereafter referred to as 'Cmpd-X', has emerged as a potent inhibitor of cell proliferation in a cancer cell line screen.

Our initial hypothesis, based on preliminary proteomic analyses, points to a specific protein kinase—let's call it Kinase X —as the primary molecular target. Kinase X is a compelling target, with emerging evidence linking its overexpression to the disease phenotype.

However, a successful drug discovery program cannot be built on a single line of evidence. We must rigorously confirm that Cmpd-X's therapeutic effect is indeed mediated through Kinase X. This process, known as target validation, aims to build an unshakeable case for the functional relationship between the target and the disease phenotype.[2]

This guide will focus on a critical and sophisticated aspect of this process: orthologous and orthogonal validation . We will explore a multi-pronged strategy that not only confirms direct target engagement in a human system but also extends this validation to orthologous targets in preclinical species (e.g., mouse) and uses orthogonal genetic methods to build an airtight case for target specificity.[1][3] This approach is designed to significantly de-risk the progression of Cmpd-X into more complex and costly stages of drug development.

Part 1: Foundational Evidence - Confirming Target Engagement in a Human System

Before exploring orthologs or genetic models, we must first establish a direct and measurable interaction between Cmpd-X and its putative human target, Kinase X, within a relevant biological context. We will employ two distinct, complementary methods to achieve this.

Method 1: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Binding

Expertise & Rationale: CETSA is a powerful, label-free technique that allows us to measure direct drug-target interaction in living cells or cell lysates.[4][5] The core principle is that when a compound binds to its target protein, it typically stabilizes the protein's structure. This stabilization results in a higher melting temperature (Tm) when the protein is subjected to a heat gradient.[4][5] Observing a thermal shift for Kinase X in the presence of Cmpd-X provides strong evidence of target engagement in its native cellular environment.[6]

Workflow & Data Interpretation: The experiment involves treating intact cells with Cmpd-X, heating the cell lysates across a temperature gradient, separating soluble from aggregated proteins, and quantifying the remaining soluble Kinase X via Western blot. A positive result is a rightward shift in the melting curve for Cmpd-X-treated samples compared to the vehicle control.

cluster_0 CETSA Workflow A Treat Cells with Cmpd-X or Vehicle B Harvest & Lyse Cells A->B C Aliquot Lysate & Heat (Temperature Gradient) B->C D Centrifuge to Separate Soluble vs. Aggregated Protein C->D E Analyze Supernatant (Soluble Fraction) by Western Blot D->E F Quantify Bands & Plot Melting Curve E->F

Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA).

Method 2: In Vitro Kinase Activity Assay for Functional Inhibition

Expertise & Rationale: While CETSA confirms binding, it does not describe the functional consequence of that binding. To prove that Cmpd-X is an inhibitor of Kinase X, we must perform a biochemical assay using purified, recombinant Kinase X protein.[7][8] An ADP-Glo™ Kinase Assay is an excellent choice as it is non-radioactive and measures the production of ADP, a universal product of kinase-catalyzed phosphorylation.[9] This assay will allow us to determine the potency of Cmpd-X by calculating its IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Data Interpretation: A dose-dependent decrease in the luminescent signal in the presence of Cmpd-X indicates enzymatic inhibition. This data provides a quantitative measure of the compound's potency against its isolated target.

Assay TypeMetricResult for Cmpd-XInterpretation
CETSA ΔTm (Shift in Melting Temp.)+4.2 °CDirect binding and stabilization of Kinase X in cells.
ADP-Glo™ Kinase Assay IC50 (Human Kinase X)15 nMPotent, direct functional inhibition of the target enzyme.
Table 1: Summary of initial target engagement data for Cmpd-X against human Kinase X.

Part 2: The Orthologous Validation Framework

Expertise & Rationale: The ultimate goal of preclinical research is to predict clinical success. This requires the use of animal models, most commonly mice or rats.[10] For these models to be relevant, we must ensure that our compound interacts with the animal ortholog of the human target in a similar manner.[1] Significant differences in binding affinity or inhibitory potency between human and mouse Kinase X could render a mouse efficacy model uninterpretable. The orthologous validation workflow systematically addresses this.

cluster_1 Orthologous & Orthogonal Validation cluster_2 Orthologous Workflow A Initial Hit: Cmpd-X B Hypothesized Target: Human Kinase X A->B C Part 1: Direct Target Engagement (CETSA, Kinase Assay) B->C D Part 2: Orthologous Validation C->D E Part 3: Orthogonal Genetic Validation (CRISPR, siRNA) C->E F High-Confidence Validated Target D->F E->F D1 Bioinformatic Analysis: Human vs. Mouse vs. Rat Orthologs D2 Comparative In Vitro Assays: IC50 vs. hKinaseX, mKinaseX D1->D2 D3 Cellular Assays in Orthologous Systems (e.g., Mouse Cell Line) D2->D3

Caption: A comprehensive workflow for target validation.

Step 1: Bioinformatic Analysis of Orthologs

Expertise & Rationale: The first, most cost-effective step is a sequence alignment of the human, mouse, and rat Kinase X proteins. Special attention must be paid to the amino acid residues that form the ATP-binding pocket, as this is the most common site of action for kinase inhibitors. If the binding pocket is highly conserved across species, it increases the likelihood that the compound's potency will also be conserved. A tool like Clustal Omega or BLAST can be used for this analysis.

Step 2: Comparative In Vitro Kinase Assays

Expertise & Rationale: This is the crucial experimental test of the bioinformatic prediction. We will perform the same ADP-Glo™ Kinase Assay described in Part 1, but this time using recombinant mouse and rat Kinase X proteins alongside the human target. This head-to-head comparison provides quantitative data on cross-species potency.

Data Interpretation: Ideally, the IC50 values for Cmpd-X against all three orthologs should be within a 3- to 5-fold range. A significant drop in potency (>10-fold) against the mouse ortholog, for example, would be a major red flag, suggesting that standard mouse models may not accurately predict the compound's efficacy in humans.

Target OrthologSequence Identity (ATP Pocket)IC50 of Cmpd-XInterpretation
Human Kinase X 100%15 nMBaseline potency.
Mouse Kinase X 98%25 nMPotency is well-conserved; mouse is a valid model.
Rat Kinase X 97%30 nMPotency is well-conserved; rat is a valid model.
Table 2: Comparative analysis of Cmpd-X potency against Kinase X orthologs.

Part 3: Orthogonal Validation with Genetic Tools

Expertise & Rationale: Orthogonal validation means using a fundamentally different method to test the same hypothesis.[11] If Cmpd-X achieves its effect by inhibiting Kinase X, then genetically removing Kinase X from the cell should produce the same biological outcome. This approach provides powerful evidence that the compound's observed phenotype is due to its on-target activity and not some unknown off-target effect. CRISPR-Cas9 and siRNA are the two leading technologies for this purpose.[12][13]

Comparison: CRISPR/Cas9 Knockout vs. siRNA Knockdown
FeatureCRISPR/Cas9 KnockoutsiRNA KnockdownRationale for Use
Mechanism Permanent gene disruption at the DNA level.[14]Transient mRNA degradation, preventing translation.[15]CRISPR provides a "gold standard" validation via a stable, complete loss of function.[12]
Effect Complete and permanent loss of protein expression.Incomplete (knockdown) and transient protein suppression.[12]siRNA is faster for initial validation and useful if the target is essential for cell viability.[16]
Off-Targets Potential for off-target DNA cleavage.Known for off-target mRNA silencing.[14]Both require careful design and controls (e.g., rescue experiments, multiple siRNAs).[17]
Experimental Approach & Data Interpretation

We will generate a stable Kinase X knockout (KO) human cancer cell line using CRISPR-Cas9. We will then compare the proliferation rate of these KO cells to wild-type (WT) cells treated with a saturating dose of Cmpd-X. If Kinase X is the true target, the proliferation of the KO cells should be significantly reduced and should not be further affected by the addition of Cmpd-X (as the target is already absent). This "phenocopies" the effect of the drug.

cluster_pathway Hypothetical Kinase X Pathway cluster_interventions Points of Intervention KinaseX Kinase X Substrate Substrate KinaseX->Substrate Phosphorylates SubstrateP Substrate-P Response Cell Proliferation SubstrateP->Response CmpdX Cmpd-X CmpdX->KinaseX Inhibits CRISPR CRISPR/siRNA CRISPR->KinaseX Ablates

Caption: Both Cmpd-X and genetic tools should block the Kinase X pathway.

Part 4: Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from published methodologies.[4][18]

  • Cell Culture & Treatment: Plate human cancer cells (e.g., HCT116) and grow to ~80% confluency. Treat cells with 10 µM Cmpd-X or DMSO (vehicle) for 1 hour at 37°C.

  • Harvesting: Wash cells with PBS, scrape, and pellet by centrifugation. Resuspend the cell pellet in PBS supplemented with protease inhibitors.

  • Heating Step: Aliquot 50 µL of the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) in a thermal cycler, followed by immediate cooling on ice for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western blot using a validated antibody against Kinase X.

  • Quantification: Densitometrically quantify the Western blot bands. For each treatment, plot the band intensity as a percentage of the 37°C sample against the temperature. Determine the Tm using non-linear regression.

Protocol 2: ADP-Glo™ Kinase Assay

This protocol is a standard method for assessing kinase activity.[9]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5). Prepare serial dilutions of Cmpd-X in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2 µL of Cmpd-X dilution or DMSO. Add 2 µL of a mix containing the kinase (e.g., Human Kinase X) and its specific substrate peptide.

  • Initiate Reaction: Add 2 µL of ATP solution (at the Km concentration for the kinase) to initiate the reaction. Incubate for 1 hour at room temperature.

  • Stop & Detect: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. Convert luminescence to % inhibition relative to DMSO controls and fit the data to a dose-response curve to calculate the IC50.

  • Ortholog Comparison: Repeat steps 2-6 using purified mouse and rat Kinase X enzymes.

Protocol 3: CRISPR/Cas9-Mediated Knockout

This workflow is based on established gene-editing principles.[2][11]

  • gRNA Design & Cloning: Design two or more unique guide RNAs (gRNAs) targeting an early exon of the Kinase X gene using a tool like CHOPCHOP. Synthesize and clone these gRNAs into a Cas9-expressing lentiviral vector.

  • Lentivirus Production: Transfect HEK293T cells with the gRNA/Cas9 vector and packaging plasmids to produce lentiviral particles.

  • Transduction: Transduce the target human cancer cell line with the lentivirus.

  • Selection & Clonal Isolation: Select transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single cells into a 96-well plate via fluorescence-activated cell sorting (FACS) or limiting dilution to generate clonal populations.

  • Validation: Expand the clones and screen for Kinase X knockout.

    • Genomic DNA: Perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).

    • Protein: Confirm the complete absence of Kinase X protein expression via Western blot. This is the most critical validation step.

  • Phenotypic Analysis: Use the validated KO clone for downstream experiments, such as proliferation assays, alongside a non-targeting gRNA control cell line.

Conclusion: A Triangulated Approach to Target Validation

The validation of a drug's target is not a single experiment but a carefully constructed portfolio of evidence. By combining direct biochemical and cellular assays with a rigorous orthologous and orthogonal validation strategy, we can build an exceptionally high degree of confidence in Kinase X as the true target of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine.

The data presented in this guide—demonstrating direct cellular binding (CETSA), potent functional inhibition (Kinase Assay), conserved activity against preclinical species orthologs, and phenocopying by genetic knockout (CRISPR)—forms a cohesive and compelling target validation package. This triangulated evidence base is precisely what is required to justify the significant investment needed to advance a compound like Cmpd-X into formal preclinical development and, ultimately, toward the clinic.

References

  • Biocompare.com. (2022, October 28). Target Validation with CRISPR. [Link]

  • Charles River Laboratories. CRISPR Cas9 Gene Editing. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link]

  • Horizon Discovery. CRISPR-Cas9 screening for target identification. [Link]

  • PubMed. (2015, April 15). The impact of CRISPR-Cas9 on target identification and validation. [Link]

  • F1000Research. (2016, March 9). siRNA knockdown validation 101: Incorporating negative controls in antibody research. [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Lab Manager. (2017, March 15). How siRNA Knockdown Antibody Validation Works. [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. [Link]

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Sygnature Discovery. Target Validation in Drug Discovery. [Link]

  • PMC. The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]

  • Patsnap Synapse. (2025, March 20). How are target proteins identified for drug discovery?. [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • BPS-Pharmacology. (2014, May 2). Molecular Target Validation in preclinical drug discovery. [Link]

  • Patsnap Synapse. (2025, May 27). How to design effective siRNA for gene knockdown experiments?. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • QIAGEN. Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. [Link]

  • PMC. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. [Link]

  • PMC. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]

  • Syngene International Ltd. Target Identification and Validation. [Link]

  • Academia.edu. Target validation: A door to drug discovery. [Link]

Sources

Specificity Assessment Guide: 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine vs. Established Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine (also documented in literature as 4-phenyl-1-p-tolyl-1H-pyrazol-5-amine) is an emerging amino-derivative scaffold that has recently demonstrated compelling theoretical binding affinities across distinct therapeutic landscapes[1]. Recent in silico molecular docking models suggest this compound possesses high affinity for two highly divergent targets: Phosphodiesterase 4D (PDE4D) , an enzyme implicated in chronic heart failure[1], and Werner syndrome (WRN) exonuclease , a critical synthetic lethal target for microsatellite instability-high (MSI-H) cancers[2].

As a Senior Application Scientist, I approach these multi-target computational hits with rigorous skepticism. While multi-pharmacology can be beneficial, unintended cross-reactivity between cardiovascular targets (PDE4D) and oncology targets (WRN) typically results in severe off-target toxicity (e.g., drug-induced arrhythmias or nausea)[1]. Therefore, assessing the true biochemical specificity of this pyrazole derivative against established reference inhibitors—such as Zatolmilast (PDE4D) and HRO761 (WRN)—requires a robust, self-validating experimental framework.

TargetPathway Compound 1-(4-methylphenyl)-4-phenyl -1H-pyrazol-5-amine PDE4D PDE4D Enzyme Compound->PDE4D Predicted Inhibition WRN WRN Exonuclease Compound->WRN Predicted Inhibition cAMP cAMP Accumulation (Cardiovascular Effect) PDE4D->cAMP Prevents Degradation DNA DNA Damage Accumulation (Oncology Effect) WRN->DNA Induces (in MSI-H)

Predicted dual-target inhibition pathways for the pyrazole derivative.

Comparative Performance Analysis (Theoretical vs. Empirical Benchmarks)

To objectively evaluate 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine, we must benchmark its predicted performance against clinically and preclinically validated alternatives[3]. The table below summarizes the target specificity windows and binding metrics required for successful validation.

Compound / InhibitorPrimary TargetMechanism of ActionValidation StatusSpecificity Window (Target vs. Off-Target)Known Liabilities
1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine PDE4D / WRNCompetitive / Allosteric (Predicted)In silico Preclinical[1][2]TBD (Requires empirical validation)Potential PAINS interference; Autofluorescence.
Zatolmilast PDE4DCompetitive InhibitorClinical[1]>100-fold over other PDEsNausea, emesis, arrhythmia[1].
HRO761 WRNAllosteric InhibitorClinical[2]Highly specific to WRN helicase domainResistance mutations in WRN.

Experimental Workflows for Specificity Assessment

To transition this compound from a theoretical model to a validated lead, we must deploy orthogonal assays. The workflow below outlines the critical path for eliminating false positives.

ValidationWorkflow Step1 1. Enzymatic Profiling (FRET Assays for PDE4D & WRN) Step2 2. Counter-Screening (Fluorescence Quenching & PAINS) Step1->Step2 IC50 < 1 µM Step3 3. Biophysical Validation (SPR Binding Kinetics) Step2->Step3 Signal Confirmed Step4 4. Cellular Target Engagement (CETSA) Step3->Step4 1:1 Stoichiometry

Step-by-step experimental workflow for validating compound specificity.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating . Pyrazole derivatives are notorious for acting as Pan-Assay Interference Compounds (PAINS) through aggregation or intrinsic fluorescence. The following methodologies are designed to isolate true causality from assay artifacts.

Protocol A: Orthogonal FRET-Based Enzymatic Profiling

Objective: Determine the empirical IC50 of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine against PDE4D and WRN. Expertise & Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it minimizes interference from the intrinsic autofluorescence common in pyrazole rings.

  • Reagent Preparation:

    • PDE4D Assay: Prepare 1 nM recombinant PDE4D in buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

    • WRN Assay: Prepare 2 nM recombinant WRN in buffer (20 mM HEPES pH 7.4, 50 mM NaCl, 2 mM MgCl2, 1 mM ATP).

  • Compound Titration: Dispense 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic dispensing (Echo) into a 384-well plate. Include Zatolmilast and HRO761 as positive controls.

  • Incubation: Add the respective enzymes and incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Add fluorescently labeled cAMP (for PDE4D) or a dual-labeled DNA hairpin substrate (for WRN).

  • Self-Validating Counter-Screen (CRITICAL): Run a parallel plate containing the compound and the fluorescent substrate without the enzyme.

    • Why? If the compound quenches the fluorophore directly, it will artificially look like an inhibitor. Subtracting this background ensures trustworthiness.

  • Detection: Read plates on a multi-mode reader (e.g., PHERAstar) and calculate the IC50.

Protocol B: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Objective: Confirm that the compound physically binds to the target with a 1:1 stoichiometry, ruling out non-specific aggregation. Expertise & Causality: Enzymatic inhibition can occur via non-specific protein denaturation. SPR provides real-time kinetic data ( Kon​ , Koff​ , Kd​ ) to prove direct, reversible target engagement.

  • Surface Preparation: Immobilize His-tagged PDE4D and WRN onto separate channels of an NTA sensor chip via amine coupling.

  • Self-Validating Reference Channel (CRITICAL): Instead of a blank dextran matrix, immobilize a catalytically dead, binding-deficient mutant (e.g., WRN K577M) on the reference flow cell.

    • Why? Small hydrophobic molecules like pyrazoles often stick to the chip matrix or surface proteins non-specifically. By subtracting the signal of a structurally identical but binding-deficient mutant, we isolate true active-site engagement.

  • Analyte Injection: Inject 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine at varying concentrations (0.1 µM to 10 µM) in running buffer (PBS-T + 5% DMSO).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A true specific inhibitor will show rapid association, dose-dependent steady-state plateaus, and concentration-independent dissociation rates.

References

  • Intramolecular interaction analysis of forty amine derivatives with phosphodiesterase 4D using a theoretical model. ResearchGate (March 2026).
  • Molecular analysis coupling of some amino-derivatives with WRN exonuclease using a theoretical model. Cerrado Pub / ResearchGate (June 2025).

Sources

Safety Operating Guide

1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Protocol for 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine

In pharmaceutical development and synthetic chemistry, the management of highly substituted heterocyclic aromatic amines demands rigorous chemical hygiene. 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is a complex pyrazole derivative frequently utilized as a building block in drug discovery. Due to its primary aromatic amine moiety and highly lipophilic structural features (phenyl and p-tolyl rings), this compound presents specific toxicological and environmental risks, including dermal penetration, aquatic toxicity, and the potential to form reactive intermediates upon uncontrolled oxidation.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. It provides a self-validating, causality-driven framework for the safe handling, segregation, and disposal of this compound, ensuring the safety of your laboratory personnel and the environment.

I. Physicochemical & Hazard Profile

Understanding the fundamental properties of a chemical is the first step in designing a secure disposal workflow. The table below summarizes the quantitative and qualitative hazard data for pyrazole-5-amine derivatives to inform our operational choices.

PropertyValue / CharacteristicOperational Implication
Molecular Weight 249.31 g/mol Determines stoichiometric calculations for on-site chemical degradation.
Chemical Class Synthetic Heterocyclic AmineProne to oxidation; must be strictly isolated from strong oxidizers[1].
Physical State Solid (Crystalline Powder)High risk of aerosolization; handle strictly inside a certified fume hood[2].
Transport Hazard UN 3263 (Corrosive n.o.s.)Requires UN-certified packaging for off-site transport and manifesting[3].
Aquatic Toxicity High (Characteristic of PAAs)Strictly prohibited from drain disposal; requires specialized incineration[4][5].
Thermal Decomposition Generates NOx​ and COx​ Incineration must occur in facilities equipped with NOx​ scrubbers[2][6].

II. Standard Laboratory Disposal Methodologies

The following protocols dictate the daily operational disposal of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine. Every step is engineered to mitigate specific physicochemical risks associated with primary aromatic amines (PAAs).

Step 1: PPE and Environmental Controls

  • Action: Don Level C PPE, including nitrile or butyl rubber gloves, a chemically resistant lab coat, and chemical safety goggles. All handling must occur within a certified Class II fume hood with adequate exhaust ventilation[2][6].

  • Causality: The compound's crystalline powder form poses a high risk of aerosolization and inhalation. Furthermore, its lipophilic nature allows for rapid dermal absorption, necessitating impermeable glove materials to prevent systemic exposure[4].

Step 2: Solid Waste Segregation

  • Action: Collect all contaminated solid consumables—including filter papers, weigh boats, spatulas, and disposable PPE—into a dedicated, puncture-resistant container lined with a heavy-duty plastic bag[1].

  • Causality: Segregating this waste from general lab trash prevents accidental exposure to custodial staff and ensures it is routed to high-temperature incineration rather than a standard landfill.

Step 3: Liquid Waste Consolidation

  • Action: Transfer solutions of the compound in organic solvents (e.g., DMSO, dichloromethane) into a chemically compatible high-density polyethylene (HDPE) carboy[5].

  • Causality: Segregating this waste from strong oxidizers (like nitric acid or peroxides) is critical. Primary aromatic amines can react exothermically or generate toxic nitrogen oxide ( NOx​ ) gases upon uncontrolled oxidation[1][6].

Step 4: Primary Container Decontamination (Self-Validating)

  • Action: Empty chemical containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in the designated liquid waste carboy[5][7].

  • Self-Validation: The triple-rinse methodology is a statistically validated process that dilutes the residual active pharmaceutical ingredient (API) by orders of magnitude with each wash, reliably reducing the contaminant to sub-hazardous, parts-per-million levels.

III. Advanced Degradation Protocol: Permanganate Oxidation

When dealing with dilute aqueous solutions of pyrazole-amines, nonbiological chemical degradation via advanced oxidation processes (AOPs) or permanganate oxidation is a highly effective pre-treatment. This method achieves complete breakdown of the molecule via ring cleavage before it ever leaves your facility[4].

Step-by-Step Oxidation Workflow:

  • Acidification: In a 5-L reaction flask, prepare a solution containing up to 0.01 mol of the pyrazole-amine waste in 3 L of 1.7 N sulfuric acid ( H2​SO4​ )[7].

    • Causality: Acidification protonates the primary amine, drastically increasing its aqueous solubility and activating the aromatic system for electrophilic attack by the oxidizer.

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate ( KMnO4​ ) to the flask. Allow the reaction mixture to stand at room temperature for 8 hours[7].

    • Causality: The high-valent manganese drives the complete oxidative cleavage of the pyrazole and phenyl rings. The 8-hour duration ensures kinetic completion of the degradation pathway, preventing the formation of toxic, partially oxidized intermediates.

  • Quenching & Self-Validation: Gradually add solid sodium hydrogen sulfite ( NaHSO3​ ) to the mixture with continuous stirring until the distinct purple color of the solution completely disappears[7].

    • Self-Validation: The visual color change from purple to clear/brown acts as an immediate, self-validating indicator. It confirms that all highly reactive, excess KMnO4​ has been safely reduced, rendering the mixture chemically stable for transport.

  • Final Segregation: Transfer the neutralized, degraded mixture to a designated aqueous waste carboy for institutional EHS collection and final disposal[7].

IV. Waste Management Workflow Visualization

The following diagram maps the logical flow of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine waste from generation to final destruction, ensuring no cross-contamination occurs during the lifecycle of the chemical.

WasteWorkflow Start Waste Generation 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine Segregation Hazard Segregation (Isolate from Oxidizers) Start->Segregation Solid Solid Waste (Powder, PPE, Consumables) Segregation->Solid Liquid Liquid Waste (Solvent Solutions) Segregation->Liquid SolidContainer Puncture-Resistant Solid Waste Container Solid->SolidContainer LiquidContainer Compatible Solvent Waste Carboy Liquid->LiquidContainer EHS EHS Collection & Manifesting SolidContainer->EHS Oxidation On-Site Pre-treatment (AOPs / Permanganate) LiquidContainer->Oxidation Aqueous/Trace LiquidContainer->EHS Oxidation->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Workflow for the segregation, treatment, and disposal of pyrazole-amine hazardous waste.

V. References

1.[2] SAFETY DATA SHEET: 1H-Pyrazole-5-amine, 3-methyl-1-phenyl- - Spectrum Chemical. 2 2.[3] SAFETY DATA SHEET: 1H-Pyrazole-5-amine - CymitQuimica. 3 3.[6] MATERIAL SAFETY DATA SHEET: Aromatic Amine - Tri-iso. 6 4.[7] Chemical Waste Disposal Guidelines - HKUST. 7 5.[4] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.4 6.[5] Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Laboratory Professionals - Benchchem. 5 7.[1] Proper Disposal Procedures for Ergonine - Benchchem.1

Sources

Personal protective equipment for handling 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of novel, highly active pharmaceutical ingredients (APIs) and specialized research chemicals. 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is a complex pyrazole derivative. Because comprehensive toxicological data (such as a standardized Safety Data Sheet) is rarely available for novel or uncharacterized derivatives, we must employ predictive hazard assessments.

The presence of an exocyclic aromatic amine and a pyrazole core dictates strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) for substances of unknown toxicity[1]. This guide provides a self-validating, step-by-step operational framework for handling this compound safely, ensuring that every safety measure is grounded in chemical causality.

Mechanistic Hazard Assessment (The "Why")

To build a trustworthy safety protocol, we must first understand the structure-activity relationship (SAR) of the compound and how it dictates human exposure risks:

  • Aromatic Amine Moiety: The 5-amine group attached to the pyrazole ring acts similarly to an aromatic amine. These functional groups are notorious for their ability to rapidly penetrate the skin, potentially causing severe dermal sensitization, systemic toxicity (such as methemoglobinemia), and carrying long-term genotoxic risks[2].

  • Pyrazole Core: Pyrazoles are highly privileged scaffolds in drug discovery, often exhibiting potent kinase or enzyme inhibition. Consequently, the occupational exposure limit (OEL) must be assumed to be extremely low, treating the chemical as a highly potent API.

  • Lipophilicity & Solvent Vehicles: The dual aromatic rings (p-tolyl and phenyl) make this compound highly lipophilic. If dissolved in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM), the solvent acts as a vehicle, increasing dermal absorption rates exponentially[2].

Quantitative Control Banding & PPE Specifications

Following the American Chemical Society's (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare)[3], we establish the following quantitative safety parameters to minimize exposure risks.

ParameterSpecification / ValueCausality / Rationale
Target OEL < 1.0 µg/m³ (Control Band 4)Unknown biological activity; assumed high-potency API requiring maximum containment.
Fume Hood Face Velocity 80 - 120 fpm (0.4 - 0.6 m/s)Optimal containment of aerosolized powders without causing turbulent micro-currents[4].
Glove Breakthrough (DMSO Solution) < 15 minutes (Nitrile, 4 mil)Organic solvents act as vehicles, rapidly driving lipophilic amines through standard nitrile polymers[2].
Glove Breakthrough (Solid Powder) > 480 minutes (Nitrile, 4 mil)Solid particulates lack a liquid vehicle for rapid polymer permeation, making standard nitrile sufficient for dry handling.

Standard Operating Procedure (SOP): Handling & Dissolution

Trustworthiness in execution requires a step-by-step, self-validating methodology. Do not deviate from these sequential controls.

Phase 1: Preparation & PPE Donning
  • Verify Engineering Controls: Ensure the chemical fume hood is certified and operating at an average face velocity of 80-120 fpm. Never handle this compound on an open laboratory bench[2].

  • Don Base PPE: Put on a flame-resistant, 100% cotton laboratory coat, full-length trousers, and closed-toe, non-porous shoes[5].

  • Eye Protection: Don ANSI Z87.1 compliant chemical splash goggles. Standard prescription safety glasses are insufficient for potential solvent splashes[5].

  • Gloving Strategy:

    • For dry powder: Don a pair of standard 4-mil nitrile gloves.

    • For solutions (DMSO/DCM): Don a second pair of extended-cuff 8-mil nitrile or neoprene gloves over the base layer to mitigate rapid breakthrough times.

Phase 2: Weighing and Transfer
  • Static Mitigation: Pyrazole powders frequently carry static charges, leading to spontaneous aerosolization. Use an anti-static gun (ionizer) on the weighing spatula and the anti-static weigh boat prior to contact.

  • Enclosed Weighing: Weigh the solid deep inside the fume hood (at least 6 inches behind the sash) using a draft shield to prevent hood air currents from dispersing the powder[2].

  • Transfer: Transfer the powder into a sealable vial. Seal the primary container immediately after transfer. Do not transport open vessels across the laboratory under any circumstances[5].

Phase 3: Dissolution and Decontamination
  • Solvent Addition: Open the vial inside the hood. Add the solvent (e.g., DMSO) slowly down the interior side of the vial to prevent aerosolizing the dry powder at the bottom.

  • Immediate Decontamination: Once the solution is capped and vortexed, wipe down the exterior of the vial, the balance, and the spatulas with a solvent-dampened wipe (e.g., 70% isopropanol), followed by a secondary wipe with soap and water.

  • Doffing: Remove the outer gloves immediately if they become contaminated with the solvent solution, as breakthrough of the hazardous amine will occur in under 15 minutes.

Operational Workflow Diagram

PPE_Workflow Start 1. Hazard Assessment (Uncharacterized API) EngControl 2. Engineering Controls (Fume Hood: 80-120 fpm) Start->EngControl PPE_Solid 3a. Solid Handling PPE (Nitrile, Goggles, Lab Coat) EngControl->PPE_Solid Powder Form PPE_Soln 3b. Solution Handling PPE (Double Nitrile, Face Shield) EngControl->PPE_Soln Liquid/Solution Action_Weigh 4. Weighing & Transfer (Anti-static tools) PPE_Solid->Action_Weigh Action_Dissolve 5. Dissolution (e.g., in DMSO/DCM) PPE_Soln->Action_Dissolve Action_Weigh->Action_Dissolve Decon 6. Decontamination (Wipe down & Doffing) Action_Dissolve->Decon

Workflow for hazard assessment, PPE selection, and handling of uncharacterized pyrazole-amines.

Emergency Response & Disposal Plan

  • Spill on Skin (Dermal Exposure): Immediately remove contaminated clothing. Flush the affected area at a safety shower or drench hose for a minimum of 15 minutes[6]. Crucial Causality: Do not use organic solvents to wash the skin; solvents will strip the skin's natural lipid barrier and accelerate the systemic absorption of the aromatic amine. Use only mild soap and copious amounts of water.

  • Powder Spill: Do not dry sweep, as this creates an inhalation hazard. Cover the powder with damp absorbent pads to suppress dust, then carefully wipe up the material and place it in a hazardous waste container.

  • Waste Disposal: Collect all contaminated consumables (gloves, wipes, weigh boats) and chemical waste in clearly labeled, sealable secondary containers. Dispose of the material as hazardous organic waste in strict compliance with EPA/RCRA regulations and your institution's Chemical Hygiene Plan[7].

References

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH).1

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University Medical Center. 7

  • eTool : Hospitals - Laboratory - OSHA Laboratory Standard. Occupational Safety and Health Administration (OSHA). 4

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. 5

  • Laboratory Chemical Safety Manual. University of Alberta. 6

  • Safety in Academic Chemistry Laboratories. American Chemical Society (ACS).3

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH). 2

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.